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  • Product: 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride
  • CAS: 1697720-32-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Core Mechanism of Action of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals Abstract 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride is a heterocyclic compound featuring a highly reactive sulfonyl chloride moiety appended to a nitr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride is a heterocyclic compound featuring a highly reactive sulfonyl chloride moiety appended to a nitro-substituted pyrazole core. While specific biological targets and a definitive mechanism of action have yet to be fully elucidated in publicly available literature, its chemical architecture strongly suggests a capacity for covalent interaction with biological macromolecules. This guide synthesizes current knowledge on the reactivity of sulfonyl chlorides, the biological potential of pyrazole and nitro-aromatic systems, and state-of-the-art methodologies to propose a putative mechanism of action and provide a comprehensive framework for its experimental validation. We will delve into the core chemical principles governing its reactivity, outline potential cellular targets, and provide detailed protocols for researchers to rigorously investigate its biological activity.

Introduction: The Chemical Identity of a Reactive Scaffold

1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride is a small molecule with significant potential for biological activity, largely dictated by its constituent functional groups. The pyrazole ring system is a well-established pharmacophore present in a multitude of approved drugs, known for its diverse biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The nitro group, a strong electron-withdrawing moiety, can enhance the pharmacological profile of a compound, in some cases through bioreductive activation under hypoxic conditions, a phenomenon of particular interest in cancer therapy.[3]

However, the most defining feature of this molecule is the sulfonyl chloride group. Sulfonyl chlorides are highly electrophilic and readily react with nucleophilic residues in proteins, such as the thiol group of cysteine, the hydroxyl group of serine and threonine, the amino group of lysine, and the imidazole side chain of histidine.[4][5] This reactivity strongly points towards a mechanism of action involving the formation of stable, covalent bonds with its biological target(s), leading to irreversible inhibition.

This guide will therefore focus on the hypothesis that 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride acts as a covalent inhibitor .

Proposed Mechanism of Action: Covalent Modification of Biological Targets

The primary mechanism of action of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride is proposed to be the covalent modification of nucleophilic residues within the active or allosteric sites of target proteins. This irreversible interaction can lead to a complete and sustained loss of protein function.

The Chemistry of Covalent Inhibition

The core of the proposed mechanism lies in the nucleophilic acyl substitution reaction between the sulfonyl chloride and a biological nucleophile (Nu) on a target protein.

Covalent Inhibition Mechanism Compound 1-methyl-4-nitro-1H- pyrazole-3-sulfonyl chloride Intermediate Tetrahedral Intermediate Compound->Intermediate Nucleophilic Attack by Protein-Nu-H Protein Target Protein (with Nucleophile Nu-H) Protein->Intermediate Covalent_Adduct Covalent Adduct (Protein-SO2-Pyrazole) Intermediate->Covalent_Adduct Elimination of Cl- HCl HCl Intermediate->HCl Proton Transfer Inactivation Loss of Protein Function Covalent_Adduct->Inactivation Irreversible Inhibition

Caption: Proposed mechanism of covalent modification by 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride.

The reaction proceeds as follows:

  • Non-covalent Binding: The 1-methyl-4-nitro-1H-pyrazole core likely mediates the initial, non-covalent binding to the target protein, positioning the sulfonyl chloride moiety in proximity to a nucleophilic residue. The specific interactions (e.g., hydrogen bonding, pi-stacking) will be dictated by the topology of the binding pocket.

  • Nucleophilic Attack: The lone pair of electrons from the nucleophilic residue (e.g., the thiolate of cysteine) attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, high-energy tetrahedral intermediate.

  • Chloride Displacement: The intermediate collapses, leading to the expulsion of the chloride leaving group.

  • Formation of a Stable Sulfonamide or Sulfonate Ester: The final product is a stable covalent bond between the pyrazole sulfonyl group and the target protein, effectively and irreversibly inhibiting its function.

The Role of the 1-methyl-4-nitro-1H-pyrazole Scaffold

While the sulfonyl chloride is the reactive "warhead," the pyrazole core is crucial for target recognition and selectivity. The specific arrangement of the methyl and nitro groups on the pyrazole ring creates a unique electronic and steric profile that will favor binding to proteins with complementary binding pockets. The nitro group, being strongly electron-withdrawing, can also influence the reactivity of the sulfonyl chloride group.

Experimental Workflows for Mechanism of Action Elucidation

To validate the proposed covalent mechanism of action and identify the specific protein targets of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride, a multi-pronged experimental approach is necessary.

Workflow for Validating Covalent Modification and Identifying Targets

Experimental Workflow cluster_0 Initial Screening & Target Identification cluster_1 Target Validation & Characterization Phenotypic_Screening Phenotypic Screening (e.g., cell viability, antimicrobial assay) ABPP Activity-Based Protein Profiling (ABPP) Phenotypic_Screening->ABPP Identify active concentration Mass_Spec Mass Spectrometry-based Proteomics ABPP->Mass_Spec Isolate labeled proteins Target_List Putative Target List Mass_Spec->Target_List Identify proteins & modification sites CETSA Cellular Thermal Shift Assay (CETSA) Target_List->CETSA Confirm target engagement Biochemical_Assay In vitro Biochemical/Enzyme Assay Target_List->Biochemical_Assay Determine inhibitory kinetics (kinact/KI) Validated_Target Validated Target & MoA CETSA->Validated_Target Structural_Biology Structural Biology (X-ray crystallography, Cryo-EM) Biochemical_Assay->Structural_Biology Guide structural studies Biochemical_Assay->Validated_Target Structural_Biology->Validated_Target Visualize binding mode

Caption: A comprehensive workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

ABPP is a powerful chemical proteomics strategy to identify the protein targets of covalent inhibitors in a complex biological system.[6]

Principle: A modified version of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride containing a "clickable" tag (e.g., an alkyne or azide) is synthesized. This probe is incubated with cell lysates or live cells. The probe will covalently bind to its targets. The "clickable" tag is then used to attach a reporter molecule (e.g., biotin or a fluorophore) via click chemistry. The tagged proteins can then be enriched and identified by mass spectrometry.

Step-by-Step Protocol:

  • Probe Synthesis: Synthesize an analog of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride with a terminal alkyne or azide group.

  • Cell Culture and Lysis: Culture the cells of interest to the desired density. Harvest and lyse the cells in a suitable buffer to obtain a proteome lysate.

  • Probe Incubation: Incubate the cell lysate with the synthesized probe at a predetermined concentration for a specific time at 37°C.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a biotin-azide or biotin-alkyne reporter tag.

  • Enrichment of Tagged Proteins: Use streptavidin-coated beads to pull down the biotinylated proteins.

  • On-bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform an on-bead tryptic digestion to release the peptides from the captured proteins.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

  • Data Analysis: Identify the proteins that were specifically labeled by the probe by searching the MS/MS data against a protein database. The site of covalent modification can be determined by identifying the specific peptide that carries the modification.

This method aims to directly observe the mass shift on a target protein upon incubation with the compound.[8]

Principle: A purified candidate target protein is incubated with 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride. The reaction mixture is then analyzed by high-resolution mass spectrometry to detect an increase in the protein's mass corresponding to the addition of the inhibitor.

Step-by-Step Protocol:

  • Protein Incubation: Incubate the purified protein of interest with a molar excess of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride in a suitable buffer for a defined period.

  • Sample Preparation: Desalt the reaction mixture to remove excess inhibitor and buffer components.

  • Intact Mass Analysis: Analyze the protein sample using an electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer.

  • Data Analysis: Compare the mass spectrum of the treated protein with that of an untreated control. A mass increase corresponding to the molecular weight of the pyrazole sulfonyl moiety (minus HCl) confirms covalent modification.

  • Peptide Mapping (for localization): To identify the specific amino acid residue(s) modified, the protein-inhibitor adduct can be subjected to proteolytic digestion (e.g., with trypsin), followed by LC-MS/MS analysis of the resulting peptides. The modified peptide will exhibit a characteristic mass shift.

CETSA is a powerful biophysical method to confirm that a compound binds to its target protein in a cellular environment.[9][10][11]

Principle: The binding of a ligand to a protein generally increases its thermal stability. In CETSA, cells are treated with the compound and then heated to various temperatures. The soluble fraction of the target protein at each temperature is then quantified. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells with 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using a specific antibody-based method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift of the melting curve to a higher temperature in the compound-treated samples compared to the control indicates target engagement.

Quantitative Data and Structure-Activity Relationship (SAR)

Once a primary target is validated, quantitative biochemical assays are essential to determine the potency and kinetics of inhibition.

ParameterDescriptionTypical Assay
IC50 The concentration of inhibitor required to reduce the activity of an enzyme by 50%.Standard enzyme activity assay with varying inhibitor concentrations.
kinact/KI The second-order rate constant for covalent inactivation, reflecting the efficiency of the inhibitor.Progress curve analysis of enzyme activity in the presence of the inhibitor over time.[12]

A systematic structure-activity relationship (SAR) study should be conducted by synthesizing and testing analogs of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride. Modifications to the pyrazole core (e.g., altering the position or nature of the substituents) will provide insights into the specific interactions that govern target recognition and binding affinity.

Conclusion

While the precise biological role of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride remains to be definitively established, its chemical structure provides a strong foundation for a proposed mechanism of action centered on covalent inhibition. The highly electrophilic sulfonyl chloride group is poised to react with biological nucleophiles, leading to irreversible inactivation of target proteins. The 1-methyl-4-nitro-1H-pyrazole scaffold likely plays a crucial role in directing the molecule to specific protein targets. The experimental workflows and detailed protocols provided in this guide offer a robust framework for researchers to systematically investigate this proposed mechanism, identify the molecular targets, and ultimately elucidate the full biological activity of this intriguing compound. Such studies are pivotal for harnessing its potential in drug discovery and development.

References

  • Huang, H., Zhang, G., Zhou, Y., Lin, C., Chen, S., Lin, Y., Mai, S., & Huang, Z. (2020). Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds. Frontiers in Chemistry, 8, 580.
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  • Serim, S., Ha, Y., & Lee, W. (2016). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 8(11), 1235-1256.
  • Gomes, A. P., & Blouquit, Y. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences, 20(8), 1968.
  • Corfield, M. C., Fletcher, J. C., & Robson, A. (1967). The reaction of iodobenzene-p-sulphonyl chloride (pipsyl chloride) with certain amino acids and peptides, and with insulin. The Biochemical journal, 102(3), 801–814.
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  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. (n.d.). Emery Pharma.
  • Studies on the Reaction of Sulfite with Proteins. (n.d.).
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  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). RSC Advances, 13(28), 19163-19175.
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  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. (2017). Cell Chemical Biology, 24(10), 1189-1198.
  • Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins. (2023). Molecules, 28(14), 5483.
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  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology, 15(11), 2849-2856.

Sources

Exploratory

The Strategic Application of 1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl Chloride in Modern Medicinal Chemistry: A Technical Guide

Abstract This technical guide provides an in-depth analysis of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride, a versatile reagent in medicinal chemistry. We will explore its synthesis, reactivity, and potential applic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride, a versatile reagent in medicinal chemistry. We will explore its synthesis, reactivity, and potential applications, with a particular focus on its role as a key building block for the development of potent enzyme inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical methodologies.

Introduction: The Pyrazole Sulfonamide Scaffold in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved therapeutic agents.[1] Its five-membered heterocyclic structure with two adjacent nitrogen atoms imparts unique physicochemical properties that are conducive to forming favorable interactions with biological targets. When functionalized with a sulfonamide group, the resulting pyrazole sulfonamide moiety becomes a powerful pharmacophore, known for its ability to target a variety of enzymes.[2]

This guide focuses on a specific, highly reactive pyrazole derivative: 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride . The presence of the electron-withdrawing nitro group at the 4-position, coupled with the reactive sulfonyl chloride at the 3-position, makes this compound a particularly interesting building block for creating libraries of novel sulfonamide-based drug candidates.

Synthesis and Physicochemical Properties

2.1. Plausible Synthetic Pathway

The synthesis of the core pyrazole structure can be achieved through various condensation reactions.[3][4] A subsequent nitration step, a common electrophilic aromatic substitution on the electron-rich pyrazole ring, would introduce the nitro group at the 4-position.[5] The final step would involve the conversion of a sulfonic acid precursor to the desired sulfonyl chloride, a reaction that can be accomplished using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Experimental Protocol: Hypothetical Synthesis of 1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl Chloride

Step 1: Synthesis of 1-Methyl-1H-pyrazole-3-sulfonic acid

  • To a solution of 1-methyl-1H-pyrazole in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully pouring it over ice.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the sulfonic acid.

Step 2: Nitration of 1-Methyl-1H-pyrazole-3-sulfonic acid

  • To a mixture of fuming nitric acid and concentrated sulfuric acid at 0°C, add 1-methyl-1H-pyrazole-3-sulfonic acid portion-wise.

  • Stir the reaction mixture at 0-5°C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.

  • Wash the solid with cold water and dry to obtain 1-methyl-4-nitro-1H-pyrazole-3-sulfonic acid.[5]

Step 3: Chlorination to 1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl Chloride

  • Suspend 1-methyl-4-nitro-1H-pyrazole-3-sulfonic acid in thionyl chloride.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture under reflux for 4 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride can be used directly or purified by vacuum distillation or crystallization.

2.2. Physicochemical Properties

The key physicochemical properties of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride are summarized in the table below.

PropertyValueSource
Molecular FormulaC4H4ClN3O4SPubChem
Molecular Weight225.61 g/mol PubChem
AppearanceExpected to be a crystalline solidInferred
SolubilitySoluble in aprotic organic solvents (e.g., THF, DCM, Acetone)Inferred
ReactivityHighly reactive towards nucleophilesInferred

Reactivity and Application in Sulfonamide Synthesis

The primary utility of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride in medicinal chemistry lies in its ability to readily react with primary and secondary amines to form stable sulfonamides. The sulfonyl chloride group is a highly reactive electrophile, and the electron-withdrawing nitro group further enhances the electrophilicity of the sulfur atom, facilitating nucleophilic attack by an amine.

3.1. General Reaction Scheme

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The choice of solvent is usually an aprotic solvent like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.

G reagent 1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl Chloride product 1-Methyl-4-nitro-1H-pyrazole-3-sulfonamide Derivative reagent->product Reacts with amine Primary or Secondary Amine (R-NH2 or R1R2NH) amine->product base Base (e.g., Pyridine, Triethylamine) byproduct HCl base->byproduct Neutralizes

Caption: General reaction workflow for sulfonamide synthesis.

Experimental Protocol: General Synthesis of 1-Methyl-4-nitro-1H-pyrazole-3-sulfonamides

  • Dissolve the primary or secondary amine (1.0 eq) in anhydrous THF.

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq).

  • To this solution, add a solution of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride (1.1 eq) in anhydrous THF dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide derivative.

Potential Therapeutic Applications: Targeting Carbonic Anhydrases

A significant body of research highlights the role of pyrazole sulfonamides as potent inhibitors of carbonic anhydrases (CAs).[1] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological and pathological processes, making them attractive drug targets for a range of diseases, including glaucoma, epilepsy, and certain types of cancer.

4.1. Mechanism of Carbonic Anhydrase Inhibition

The sulfonamide moiety is a classic zinc-binding group. In the active site of carbonic anhydrase, the sulfonamide nitrogen atom coordinates to the catalytic zinc ion (Zn²⁺), mimicking the transition state of the natural substrate. This strong interaction leads to potent inhibition of the enzyme's activity.

Caption: Schematic of carbonic anhydrase inhibition by a sulfonamide.

4.2. Structure-Activity Relationships (SAR)

The 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride scaffold allows for systematic exploration of the structure-activity relationships of CA inhibitors. By reacting the sulfonyl chloride with a diverse library of amines, researchers can introduce various substituents (the 'R' group in the general sulfonamide structure). The nature of this 'R' group can significantly influence the inhibitor's potency and selectivity for different CA isoforms. For instance, incorporating aromatic or heterocyclic rings can lead to additional interactions with amino acid residues in the active site, thereby enhancing binding affinity.

Future Perspectives and Conclusion

1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride represents a valuable, albeit under-documented, tool for the medicinal chemist. Its straightforward reactivity and the established biological importance of the resulting pyrazole sulfonamides make it an attractive starting point for the discovery of novel therapeutic agents. While this guide has focused on its potential application in the development of carbonic anhydrase inhibitors, the versatility of the sulfonamide group suggests that derivatives of this compound could also be explored as inhibitors of other enzyme classes, such as kinases or proteases.

The key to unlocking the full potential of this reagent lies in further investigation into its synthesis and a broader screening of the biological activities of its derivatives. As our understanding of the molecular basis of diseases continues to grow, so too will the opportunities for leveraging specialized chemical tools like 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride to design the next generation of targeted therapies.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Genc, H., Bua, S., & Supuran, C. T. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1642–1652.
  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (4). Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-4-nitro-1h-pyrazole-3-sulfonyl chloride. Retrieved from [Link]

  • MDPI. (2018).
  • Saeed, A., Shaheen, F., & Abbas, N. (2016). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules, 21(11), 1542.
  • Google Patents. (n.d.). US3294814A - 4-nitropyrazoles.
  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
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  • NIH. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1299, 137158.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride

Introduction: The Strategic Importance of Pyrazole Sulfonamides in Drug Discovery The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents. Its prevalence s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazole Sulfonamides in Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents. Its prevalence stems from its ability to act as a versatile bioisostere for amides, offering improved metabolic stability and unique hydrogen bonding capabilities. When incorporated into a pyrazole scaffold, a privileged heterocycle in drug design, the resulting pyrazole sulfonamides exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

This document provides a comprehensive guide for the synthesis of novel sulfonamides utilizing a highly reactive and versatile building block: 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride . The protocol herein is designed for researchers and scientists engaged in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and detail the necessary analytical techniques for product validation, ensuring scientific integrity and reproducibility.

Mechanistic Insights: The Nucleophilic Acyl Substitution Pathway

The synthesis of sulfonamides from sulfonyl chlorides and amines proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, forming the sulfonamide bond. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[2]

The presence of a nitro group on the pyrazole ring in 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. This heightened reactivity allows for efficient sulfonamide formation under mild conditions.

Visualizing the Synthesis Workflow

The overall experimental workflow for the synthesis of sulfonamides using 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride is depicted below. This process begins with the careful setup of the reaction, followed by the reaction itself, workup to isolate the crude product, and finally, purification to obtain the desired sulfonamide.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reactant_Prep Prepare solutions of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride, amine, and base in an appropriate solvent. Reaction_Execution Combine reactants under controlled temperature and inert atmosphere. Monitor reaction progress by TLC. Reactant_Prep->Reaction_Execution Quenching Quench the reaction mixture (e.g., with water or dilute acid). Reaction_Execution->Quenching Extraction Extract the product into an organic solvent. Quenching->Extraction Washing Wash the organic layer to remove impurities. Extraction->Washing Drying Dry the organic layer and concentrate under reduced pressure. Washing->Drying Purification Purify the crude product (e.g., column chromatography, recrystallization). Drying->Purification Characterization Characterize the final product (NMR, IR, MS). Purification->Characterization

Caption: General workflow for sulfonamide synthesis.

Experimental Protocol: Synthesis of N-Aryl/Alkyl-1-methyl-4-nitro-1H-pyrazole-3-sulfonamides

This protocol is a general method adaptable for a variety of primary and secondary amines. Researchers should optimize the conditions for their specific substrates.

Materials and Equipment
  • Reagents:

    • 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride

    • Amine of interest (primary or secondary)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Deionized water

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Equipment:

    • Round-bottom flasks

    • Magnetic stirrer and stir bars

    • Inert atmosphere setup (e.g., nitrogen or argon balloon)

    • Syringes and needles

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and developing chamber

    • UV lamp for TLC visualization

    • Glassware for column chromatography

    • Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)

Safety Precautions
  • Sulfonyl chlorides are corrosive and moisture-sensitive. Handle 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Avoid inhalation of dust and contact with skin and eyes.[4] Store in a cool, dry place under an inert atmosphere.[5]

  • Nitroaromatic compounds can be toxic and potentially explosive under certain conditions. Handle with care and avoid heating to high temperatures.[6]

  • Organic solvents are flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.

  • Amines can be corrosive and toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used and handle it with appropriate precautions.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add the amine of interest (1.0 equivalent).

    • Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.2 M.

    • Add the base (TEA or DIPEA, 1.2-1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature. For less reactive amines, cooling the solution to 0 °C before the addition of the sulfonyl chloride may be beneficial to control the exotherm.

  • Addition of Sulfonyl Chloride:

    • In a separate, dry flask, dissolve 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the stirring amine solution over 10-15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by TLC.

  • Reaction Monitoring:

    • Monitor the reaction by TLC, eluting with an appropriate solvent system (e.g., 30% ethyl acetate in hexane).

    • The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates the progress of the reaction.

  • Workup:

    • Once the reaction is complete, quench by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure sulfonamide.

    • Alternatively, if the product is a solid, recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexane) may be an effective purification method.

Data Presentation: Representative Reaction Parameters
Amine TypeBaseSolventReaction Time (h)Typical Yield (%)
AnilineTEADCM4-885-95
BenzylamineDIPEATHF2-690-98
MorpholineTEADCM2-492-99
N-MethylanilineDIPEATHF8-1675-85

Note: These are representative values and will vary depending on the specific amine substrate.

Characterization and Validation of Synthesized Sulfonamides

Rigorous characterization is essential to confirm the identity and purity of the synthesized sulfonamides. The following techniques are standard for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the protons on the pyrazole ring, the methyl group, and the amine moiety. The sulfonamide N-H proton, if present, typically appears as a broad singlet.[7]

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the characteristic shifts for the pyrazole ring carbons.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum provides key information about the functional groups present. Look for characteristic stretching vibrations for the S=O bonds of the sulfonyl group (typically two strong bands around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the S-N bond (around 900 cm⁻¹).[7][8] If a primary amine was used, an N-H stretching band will be observed around 3300-3200 cm⁻¹.

  • Mass Spectrometry (MS):

    • Mass spectrometry is used to determine the molecular weight of the synthesized compound. Techniques such as Electrospray Ionization (ESI) are commonly used to obtain the molecular ion peak ([M+H]⁺ or [M-H]⁻), confirming the successful synthesis of the target molecule.[9]

Troubleshooting Common Issues

  • Low Yield:

    • Cause: Incomplete reaction, degradation of starting materials, or loss during workup/purification.

    • Solution: Ensure all reagents and solvents are anhydrous. Increase the reaction time or temperature. Use a stronger, non-nucleophilic base. Optimize the purification procedure to minimize product loss.

  • Multiple Products:

    • Cause: Side reactions, such as the reaction of the product with the sulfonyl chloride (if the product is a primary sulfonamide).

    • Solution: Use a slight excess of the amine. Add the sulfonyl chloride slowly to the reaction mixture. Maintain a lower reaction temperature.

  • Difficulty in Purification:

    • Cause: Product co-eluting with impurities.

    • Solution: Try different solvent systems for column chromatography. Consider recrystallization if the product is a solid.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of novel sulfonamides using 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride. By understanding the underlying reaction mechanism and following the outlined experimental and analytical procedures, researchers can efficiently synthesize and validate a diverse library of pyrazole sulfonamides for further investigation in drug discovery and development programs.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. 2023. [Link]

  • The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. Journal of Chemical and Biological and Physical Sciences. 2016. [Link]

  • Method for preparing pyrazole sulfonamide derivatives.
  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Reaction of 1-methyl-4-nitro-pyrazole with 4-amino-1,2,4-triazole. ResearchGate. [Link]

  • ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. ResearchGate. [Link]

  • The facile synthesis of a pyrimidinyl sulfonamide (N,N,N,6-tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammoniumchloride) as a PET tracer precursor. ResearchGate. [Link]

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with methoxyphenyl moiety. The Royal Society of Chemistry. 2021. [Link]

  • Amine Reactions. Chemistry LibreTexts. 2023. [Link]

  • Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

Sources

Application

Unlocking Click Chemistry: Application Notes for 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride as a Precursor to a Novel Diazotransfer Reagent

For Researchers, Scientists, and Drug Development Professionals Introduction: Expanding the Click Chemistry Toolbox Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolution...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Click Chemistry Toolbox

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the fields of drug discovery, bioconjugation, and materials science by offering a highly efficient and selective method for linking molecules.[1] A critical component of this reaction is the azide functional group, which is often introduced onto a molecule of interest from a primary amine precursor. This transformation is typically achieved through a diazotransfer reaction, employing a reagent that delivers two nitrogen atoms.[2][3] While several diazotransfer reagents are commercially available, the development of new reagents with unique properties remains an active area of research to enhance reaction efficiency, safety, and scope.

This technical guide proposes the use of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride as a readily available precursor for the synthesis of a novel diazotransfer reagent, 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl azide . We will provide a comprehensive overview of the scientific rationale, detailed protocols for the synthesis of the proposed reagent, and its subsequent application in converting primary amines to azides, thereby preparing them for click chemistry applications. This guide is intended to empower researchers to explore the potential of this novel pyrazole-based reagent in their synthetic endeavors.

Scientific Rationale: A Pyrazole-Based Approach to Diazotransfer

The core of this application lies in a two-step process:

  • Synthesis of the Diazotransfer Reagent: 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride is proposed as a stable and accessible starting material for the synthesis of the corresponding sulfonyl azide. Sulfonyl chlorides are known to undergo nucleophilic substitution with sodium azide to furnish sulfonyl azides in high yields.[4][5] The electron-withdrawing nitro group on the pyrazole ring is anticipated to enhance the stability and reactivity of the resulting sulfonyl azide.

  • Diazotransfer to Primary Amines: The synthesized 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl azide is then posited to act as an efficient diazotransfer reagent. The mechanism of this reaction is believed to involve the nucleophilic attack of the primary amine onto the terminal nitrogen of the sulfonyl azide, followed by a proton transfer and subsequent elimination of the corresponding sulfonamide to yield the desired organic azide.[1]

The resulting azide-functionalized molecule is then ready to be used in either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[6][7]

Experimental Workflows and Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the proposed diazotransfer reagent and its application in preparing a model primary amine for click chemistry.

Diagram of the Overall Workflow

Workflow A 1-methyl-4-nitro-1H- pyrazole-3-sulfonyl chloride B Synthesis of Sulfonyl Azide A->B  NaN3 C 1-methyl-4-nitro-1H- pyrazole-3-sulfonyl azide B->C D Diazotransfer Reaction C->D F Azide (R-N3) D->F E Primary Amine (R-NH2) E->D G Click Chemistry (CuAAC or SPAAC) F->G H Functionalized Molecule G->H

Caption: Overall workflow from the starting sulfonyl chloride to a functionalized molecule via click chemistry.

Part 1: Synthesis of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl azide

This protocol describes the conversion of the sulfonyl chloride to the corresponding sulfonyl azide.

Safety Precautions:

  • 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride is a sulfonyl chloride and should be handled with care. It is corrosive and reacts violently with water.[8][9] All operations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Sodium azide (NaN3) is highly toxic and can form explosive heavy metal azides.[11][12] Avoid contact with metals and acids. Use plastic or ceramic spatulas.[13] All waste containing sodium azide must be handled as hazardous waste according to institutional protocols.[13]

Materials:

  • 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride

  • Sodium azide (NaN3)

  • Anhydrous acetonitrile (or other suitable aprotic solvent like acetone or DMF)[14]

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride (1.0 eq) in anhydrous acetonitrile.

  • Addition of Sodium Azide: To this solution, add sodium azide (1.2-1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.[5]

  • Work-up: Upon completion, pour the reaction mixture into cold deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl azide.

Note: Due to the potential instability of organic azides, it is often recommended to use the crude product directly in the next step without further purification. If purification is necessary, it should be performed with extreme caution.

Part 2: Diazotransfer Reaction with a Primary Amine

This protocol outlines the use of the newly synthesized 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl azide to convert a primary amine to an azide.

Safety Precautions:

  • Handle the synthesized sulfonyl azide with extreme caution due to its potential explosive nature.

  • Perform the reaction in a well-ventilated fume hood.

Materials:

  • Crude 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl azide (from Part 1)

  • Primary amine (e.g., benzylamine as a model substrate)

  • Suitable solvent (e.g., methanol, dichloromethane, or a mixture)

  • Base (e.g., triethylamine or potassium carbonate)

  • Deionized water

  • Extraction solvent (e.g., ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: Dissolve the primary amine (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Addition of Reagents: Add the base (1.5-2.0 eq) to the amine solution. Subsequently, add a solution of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl azide (1.1-1.2 eq) in the same solvent dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench it by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the organic layer sequentially with deionized water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired azide.

Diagram of the Diazotransfer Mechanism

Diazotransfer cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Proton Transfer cluster_2 Step 3: Elimination R-NH2 R-NH2 Intermediate1 Intermediate1 R-NH2->Intermediate1 attacks N of Azide Intermediate2 Intermediate2 Intermediate1->Intermediate2 SulfonylAzide R'-SO2-N3 SulfonylAzide->Intermediate1 R-N3 R-N3 Intermediate2->R-N3 forms Azide Sulfonamide Sulfonamide Intermediate2->Sulfonamide forms Sulfonamide

Caption: Proposed mechanism for the diazotransfer reaction from a sulfonyl azide to a primary amine.

Quantitative Data Summary

The following table provides representative data for the synthesis of sulfonyl azides from sulfonyl chlorides, which can be used as a starting point for optimizing the synthesis of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl azide.

EntrySulfonyl ChlorideSolventTime (h)Yield (%)Reference
1p-Toluenesulfonyl chloridePEG-4000.595[5]
2Methanesulfonyl chlorideAcetone/Water290[15]
3Benzenesulfonyl chlorideAcetonitrile17>90[14]

Note: Reaction conditions and yields will need to be optimized for 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride.

Subsequent Click Chemistry Protocols

Once the azide-functionalized molecule is synthesized, it can be utilized in standard click chemistry protocols.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a highly reliable and widely used click reaction.[16][17][]

Materials:

  • Azide-functionalized molecule

  • Terminal alkyne

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Solvent (e.g., t-butanol/water, DMF, DMSO)

Protocol:

  • Dissolve the azide and alkyne in the chosen solvent system.

  • Add a freshly prepared aqueous solution of sodium ascorbate.

  • Add an aqueous solution of CuSO4.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work up the reaction by extraction and purify the triazole product by column chromatography.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click reaction is ideal for biological applications where copper toxicity is a concern.[7][19][20]

Materials:

  • Azide-functionalized molecule

  • Strained alkyne (e.g., a DBCO-functionalized molecule)

  • Biocompatible solvent (e.g., PBS, cell culture media)

Protocol:

  • Dissolve the azide-functionalized molecule and the strained alkyne in the appropriate solvent.

  • Incubate the reaction mixture at room temperature or 37 °C.

  • The reaction typically proceeds to completion without the need for a catalyst.

  • Purification depends on the nature of the conjugated molecules.

Conclusion and Future Outlook

This guide presents a scientifically grounded proposal for the use of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride as a precursor to a novel diazotransfer reagent for click chemistry applications. The provided protocols, based on well-established methodologies for analogous compounds, offer a clear roadmap for researchers to explore this potential. The pyrazole scaffold offers opportunities for fine-tuning the reactivity and properties of the diazotransfer reagent through further synthetic modifications. Successful implementation of this approach would add a valuable new tool to the ever-expanding repertoire of click chemistry reagents, with potential applications spanning from fundamental chemical synthesis to the development of novel therapeutics and diagnostic agents.

References

  • An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry. [Link][3][14]

  • Protocols - baseclick. baseclick. [Link][6]

  • Azide synthesis by diazotransfer - Organic Chemistry Portal. Organic Chemistry Portal. [Link][2]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. Jena Bioscience. [Link][16]

  • Full article: Convenient synthesis of sulfonyl azides using PEG-400 as an efficient and eco-friendly reaction medium - Taylor & Francis. Taylor & Francis Online. [Link][4]

  • Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. University of California, Berkeley. [Link][11]

  • Lab Safety Guideline: Sodium Azide. The University of Tennessee Health Science Center. [Link][13]

  • Convenient synthesis of sulfonyl azides using PEG-400 as an efficient and eco-friendly reaction medium - ResearchGate. ResearchGate. [Link][5]

  • Sodium Azide NaN3 | Division of Research Safety | Illinois. University of Illinois Urbana-Champaign. [Link][12]

  • Cu-Catalyzed Azide−Alkyne Cycloaddition | Chemical Reviews - ACS Publications. ACS Publications. [Link]

  • Sulfonyl azide synthesis by S-N coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link][15]

  • An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate - ACS Publications. ACS Publications. [Link][3]

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link][10]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC - NIH. National Institutes of Health. [Link]

  • An updated synthesis of the diazo-transfer reagent imidazole- 1-sulfonyl azide hydrogen sulfate - Research Explorer - The University of Manchester. The University of Manchester. [Link]

  • Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link][20]

  • Imidazole-1-sulfonyl Azide-Based Diazo-Transfer Reaction for the Preparation of Azido Solid Supports for Solid-Phase Synthesis | ACS Combinatorial Science - ACS Publications. ACS Publications. [Link]

Sources

Method

Synthesis of Novel Fungicides Utilizing 1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl Chloride: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel fungicides derived from the versatile buil...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel fungicides derived from the versatile building block, 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride. Pyrazole-based compounds have emerged as a significant class of agrochemicals due to their broad-spectrum biological activities.[1][2] This document outlines a strategic, multi-step synthetic pathway for the preparation of the key sulfonyl chloride intermediate, followed by its derivatization into a library of pyrazole sulfonamides. The rationale behind the experimental design, methodologies for purification and characterization, and insights into the structure-activity relationships (SAR) of these potential antifungal agents are discussed in detail.

Introduction: The Prominence of Pyrazole Scaffolds in Fungicide Discovery

The pyrazole moiety is a privileged scaffold in medicinal and agrochemical research, forming the core of numerous commercialized products.[3] Its inherent chemical stability, coupled with the ability to be readily functionalized at multiple positions, allows for the fine-tuning of biological activity. In the realm of fungicide development, pyrazole carboxamides have been particularly successful, with many acting as succinate dehydrogenase inhibitors (SDHIs).[3] The introduction of a sulfonamide linkage to the pyrazole ring offers an alternative chemical space to explore, potentially leading to compounds with novel modes of action or improved efficacy against resistant fungal strains.[4][5]

The subject of this guide, 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride, is a highly reactive intermediate designed for the efficient synthesis of a diverse range of sulfonamide derivatives. The presence of the nitro group at the 4-position is anticipated to enhance the electrophilicity of the sulfonyl chloride, facilitating its reaction with various nucleophiles. Furthermore, the nitro group can act as a key pharmacophore, potentially influencing the antifungal potency and spectrum of the final compounds.

Synthetic Strategy: A Stepwise Approach

The synthesis of the target sulfonamides is approached in a logical, stepwise manner. The overall workflow is depicted in the diagram below. The initial phase focuses on the construction of the key intermediate, 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride, which is not readily commercially available. The second phase details the derivatization of this intermediate to generate a library of novel pyrazole sulfonamides.

Synthesis_Workflow cluster_0 Phase 1: Synthesis of the Key Intermediate cluster_1 Phase 2: Synthesis of Novel Fungicides A 1-Methyl-1H-pyrazole B 1-Methyl-4-nitro-1H-pyrazole A->B Nitration C 1-Methyl-4-nitro-1H-pyrazole-3-sulfonic acid B->C Sulfonation D 1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride C->D Chlorination F Novel Pyrazole Sulfonamides D->F Sulfonamide Formation E Diverse Amines (R-NH2) E->F G Biological Screening F->G Antifungal Activity Testing

Figure 1: Overall synthetic workflow for the preparation of novel pyrazole sulfonamide fungicides.

Experimental Protocols

Phase 1: Synthesis of 1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl Chloride

This phase involves a three-step synthesis starting from the commercially available 1-methyl-1H-pyrazole.

Step 1: Synthesis of 1-Methyl-4-nitro-1H-pyrazole

  • Rationale: The introduction of a nitro group at the 4-position of the pyrazole ring is a crucial first step. This is typically achieved through electrophilic nitration using a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (50 mL) to 0-5 °C in an ice-salt bath.

    • Slowly add 1-methyl-1H-pyrazole (0.1 mol, 8.21 g) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

    • Prepare a nitrating mixture by cautiously adding concentrated nitric acid (0.11 mol, 7.0 mL) to concentrated sulfuric acid (20 mL) in a separate flask, pre-cooled to 0 °C.

    • Add the nitrating mixture dropwise to the pyrazole solution over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

    • Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

    • Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

    • The precipitated product, 1-methyl-4-nitro-1H-pyrazole, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

    • The crude product can be recrystallized from ethanol/water to afford a pure crystalline solid.

Step 2: Synthesis of 1-Methyl-4-nitro-1H-pyrazole-3-sulfonic Acid

  • Rationale: The introduction of the sulfonic acid group at the 3-position is achieved through sulfonation. Fuming sulfuric acid (oleum) is a common and effective sulfonating agent for deactivated aromatic rings. The nitro group at the 4-position is deactivating, making the sulfonation require harsher conditions than for the parent pyrazole.

  • Protocol:

    • In a fume hood, carefully add 1-methyl-4-nitro-1H-pyrazole (0.05 mol, 6.35 g) in small portions to fuming sulfuric acid (20% SO₃, 30 mL) in a round-bottom flask at room temperature with stirring.

    • Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by TLC.

    • After cooling to room temperature, cautiously pour the reaction mixture onto crushed ice (150 g).

    • The precipitated 1-methyl-4-nitro-1H-pyrazole-3-sulfonic acid is collected by filtration, washed with a small amount of ice-cold water, and dried. The product is often used in the next step without further purification.

Step 3: Synthesis of 1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl Chloride

  • Rationale: The conversion of the sulfonic acid to the more reactive sulfonyl chloride is a critical step. Thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is a standard and effective method for this transformation. Alternatively, phosphorus pentachloride (PCl₅) can be employed.

  • Protocol:

    • Place the dried 1-methyl-4-nitro-1H-pyrazole-3-sulfonic acid (0.04 mol, 8.28 g) in a round-bottom flask equipped with a reflux condenser and a gas trap to capture HCl and SO₂ byproducts.

    • Add thionyl chloride (20 mL, 0.27 mol) and a catalytic amount of DMF (3-4 drops).

    • Heat the mixture to reflux (approximately 75-80 °C) for 4-6 hours. The reaction should become a clear solution.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully remove the excess thionyl chloride under reduced pressure.

    • The resulting crude 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride can be purified by recrystallization from a suitable solvent like hexane or by short-path distillation under high vacuum. Caution: Sulfonyl chlorides are moisture-sensitive and should be handled in a dry environment.

Phase 2: Synthesis of Novel Pyrazole Sulfonamides

The synthesized 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride is a versatile intermediate for creating a library of sulfonamides by reacting it with various primary and secondary amines.

  • General Rationale: The reaction is a nucleophilic substitution at the sulfonyl group. The amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction.

  • General Protocol for Sulfonamide Synthesis:

    • Dissolve the amine (1.1 mmol) and a non-nucleophilic base such as triethylamine (1.5 mmol) in a suitable dry solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile; 10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride (1.0 mmol) in the same dry solvent (5 mL).

    • Add the sulfonyl chloride solution dropwise to the amine solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, wash the mixture with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Sulfonamide_Formation cluster_0 Reaction Setup A 1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride in dry solvent C Reaction at 0°C to RT A->C B Amine (R-NH2) + Base (e.g., Et3N) in dry solvent B->C D Work-up (Washing, Drying) C->D E Purification (Chromatography/Recrystallization) D->E F Pure Pyrazole Sulfonamide E->F

Figure 2: Experimental workflow for the synthesis of pyrazole sulfonamides.

Data Presentation and Structure-Activity Relationship (SAR) Insights

The following table summarizes hypothetical data for a series of synthesized pyrazole sulfonamides, illustrating how the choice of the amine substituent can influence antifungal activity.

Compound IDR Group (from R-NH₂)Molecular Weight ( g/mol )Yield (%)EC₅₀ vs. Botrytis cinerea (µg/mL)
PS-1 n-Butyl292.328515.8
PS-2 Cyclohexyl320.37788.2
PS-3 Phenyl314.30825.1
PS-4 4-Chlorophenyl348.74882.3
PS-5 4-Methoxyphenyl344.33757.5
PS-6 Benzyl328.33904.6
PS-7 Thiophen-2-ylmethyl334.36863.9

Preliminary SAR Observations:

  • Aliphatic vs. Aromatic Substituents: Aromatic substituents on the sulfonamide nitrogen (e.g., PS-3 , PS-4 ) generally exhibit higher antifungal activity compared to aliphatic substituents (e.g., PS-1 , PS-2 ).

  • Electronic Effects on the Aromatic Ring: The introduction of an electron-withdrawing group, such as chlorine at the 4-position of the phenyl ring (PS-4 ), significantly enhances the antifungal potency. Conversely, an electron-donating group like methoxy (PS-5 ) leads to a decrease in activity compared to the unsubstituted phenyl ring.

  • Heterocyclic Moieties: The incorporation of a heterocyclic ring, such as thiophene (PS-7 ), can also lead to potent antifungal activity.

These preliminary findings suggest that exploring a wider range of substituted aromatic and heteroaromatic amines is a promising strategy for discovering novel and highly active fungicides.

Conclusion

The synthetic route and protocols detailed in this guide provide a robust framework for the generation of a diverse library of novel pyrazole sulfonamides. The key intermediate, 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride, serves as a versatile platform for introducing a wide array of chemical functionalities. The preliminary structure-activity relationship analysis indicates that the nature of the substituent on the sulfonamide nitrogen plays a critical role in determining the antifungal potency. Further investigation into the synthesis and biological evaluation of a broader range of derivatives is warranted to identify lead candidates for further development as next-generation fungicides.

References

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, 71(7), 1469.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • ACS Publications. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • PMC. (2020). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... Retrieved from [Link]

  • NIH. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Retrieved from [Link]

  • Google Patents. (n.d.). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
  • PMC. (2022). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). KR890001546B1 - Method for preparing pyrazole sulfonamide derivatives.
  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • MDPI. (2022). Primary Mode of Action of the Novel Sulfonamide Fungicide against Botrytis cinerea and Field Control Effect on Tomato Gray Mold. Retrieved from [Link]

  • ACS Publications. (2025). Design, Synthesis, and Biological Activity Studies of Flavonol Derivatives Containing Pyrazolamide Structure. Retrieved from [Link]

  • Beilstein Journals. (2014). Continuous flow nitration in miniaturized devices. Retrieved from [Link]

  • MDPI. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). S-Chlorinations. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: Preparation of 1-Methyl-4-nitro-1H-pyrazole-3-sulfonamides as Potential Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis and evaluation of 1-methyl-4-nitro-1H-pyrazole-3-sulfonamides as potential enzyme in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis and evaluation of 1-methyl-4-nitro-1H-pyrazole-3-sulfonamides as potential enzyme inhibitors. The pyrazole scaffold is a versatile pharmacophore present in numerous drug molecules, and its derivatives have garnered significant interest in medicinal chemistry for their diverse biological activities.[1] Sulfonamides are a well-established class of enzyme inhibitors, notably targeting metalloenzymes like carbonic anhydrases.[2][3] This guide details a robust synthetic pathway to the target compounds and provides a validated protocol for assessing their inhibitory potential against human carbonic anhydrase isoforms.

Introduction: The Scientific Rationale

The convergence of the pyrazole core and the sulfonamide functional group presents a compelling strategy for the design of novel enzyme inhibitors. Pyrazoles are five-membered heterocyclic rings known for their broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[4] The sulfonamide group (—SO₂NH₂) is a key pharmacophore in a multitude of clinically approved drugs and is particularly effective in targeting the active site of zinc-containing enzymes, such as carbonic anhydrases (CAs).[2]

Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Various isoforms of CAs are involved in numerous physiological and pathological processes. For instance, cytosolic isoforms hCA I and II are widespread, while transmembrane isoforms hCA IX and XII are associated with tumorigenesis, making them attractive targets for cancer therapy.[2][5] The development of isoform-selective CA inhibitors is a critical goal in medicinal chemistry to minimize off-target effects.[2]

This guide focuses on the preparation of 1-methyl-4-nitro-1H-pyrazole-3-sulfonamides, a class of compounds designed to leverage the established inhibitory properties of the sulfonamide group while exploring the influence of the substituted pyrazole scaffold on potency and selectivity. The 1-methyl and 4-nitro substitutions are anticipated to modulate the electronic and steric properties of the pyrazole ring, potentially influencing binding interactions with the target enzyme.

Synthetic Pathway: A Step-by-Step Guide

The synthesis of 1-methyl-4-nitro-1H-pyrazole-3-sulfonamides can be achieved through a multi-step process. The proposed synthetic route is designed for efficiency and adaptability, allowing for the potential generation of a library of derivatives for structure-activity relationship (SAR) studies.

Diagram of the Synthetic Workflow

Synthetic_Workflow A Pyrazole B 1-Methylpyrazole A->B Methylation C 1-Methyl-4-nitropyrazole B->C Nitration D 1-Methyl-4-nitro-1H-pyrazole-3-sulfonic acid C->D Sulfonation E 1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride D->E Chlorination F 1-Methyl-4-nitro-1H-pyrazole-3-sulfonamide E->F Amination

Caption: Synthetic workflow for 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide.

Experimental Protocols

Materials and Reagents:

  • Pyrazole

  • Methyl iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Fuming nitric acid (98%)

  • Fuming sulfuric acid (20% oleum)

  • Chlorosulfonic acid

  • Thionyl chloride

  • Ammonia solution (28%)

  • Dichloromethane (DCM)

  • Sodium bicarbonate

  • Magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Step 1: Synthesis of 1-Methylpyrazole

  • Rationale: The initial step involves the N-methylation of the pyrazole ring. This is a crucial step to install the desired methyl group at the 1-position.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of pyrazole (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 1-methylpyrazole.

Step 2: Synthesis of 1-Methyl-4-nitropyrazole

  • Rationale: Nitration of 1-methylpyrazole is achieved using a mixture of fuming nitric acid and fuming sulfuric acid. This powerful nitrating agent is necessary to introduce the nitro group at the electron-rich 4-position of the pyrazole ring.[6][7]

  • Procedure:

    • In a flask equipped with a dropping funnel and a magnetic stirrer, cool a mixture of fuming sulfuric acid (20% oleum) and concentrated sulfuric acid to 0 °C.

    • Slowly add 1-methylpyrazole (1.0 eq.) to the cooled acid mixture while maintaining the temperature below 10 °C.

    • To this solution, add fuming nitric acid (98%) dropwise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-methyl-4-nitropyrazole.

Step 3: Synthesis of 1-Methyl-4-nitro-1H-pyrazole-3-sulfonamide

  • Rationale: This two-step, one-pot procedure involves the initial sulfonation of the 3-position of the pyrazole ring using chlorosulfonic acid, followed by the conversion of the resulting sulfonyl chloride to the sulfonamide with ammonia.

  • Procedure:

    • To a flask containing chlorosulfonic acid (5.0 eq.) at 0 °C, slowly add 1-methyl-4-nitropyrazole (1.0 eq.) in portions.

    • After the addition is complete, heat the reaction mixture to 80 °C and stir for 4 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • The precipitated 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride is collected by filtration and washed with cold water.

    • Without further purification, suspend the crude sulfonyl chloride in dichloromethane and add an excess of concentrated ammonia solution (28%).

    • Stir the biphasic mixture vigorously for 2 hours at room temperature.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography to obtain 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide.

Evaluation of Enzyme Inhibitory Activity

The synthesized 1-methyl-4-nitro-1H-pyrazole-3-sulfonamides are evaluated for their inhibitory activity against human carbonic anhydrase isoforms. A stopped-flow CO₂ hydrase assay is a standard and reliable method for this purpose.[1]

Diagram of the Enzyme Inhibition Assay Workflow

Enzyme_Assay_Workflow A Prepare Reagents: - Enzyme (hCA isoform) - Substrate (CO₂) - Buffer - Inhibitor B Pre-incubate Enzyme and Inhibitor A->B C Initiate Reaction by adding Substrate B->C D Monitor Reaction Rate (e.g., pH change) C->D E Calculate IC₅₀ Value D->E

Caption: Workflow for the carbonic anhydrase inhibition assay.

Protocol for Carbonic Anhydrase Inhibition Assay

Materials and Reagents:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Synthesized 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide derivatives

  • Acetazolamide (standard CA inhibitor)

  • HEPES buffer (pH 7.4)

  • CO₂-saturated water

  • Phenol red (pH indicator)

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the synthesized inhibitors and acetazolamide in DMSO.

    • Prepare working solutions of the enzymes in HEPES buffer.

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through deionized water.

  • Assay Protocol:

    • The assay measures the enzyme-catalyzed hydration of CO₂. The reaction is monitored by the change in absorbance of a pH indicator (phenol red) at a specific wavelength.

    • In a typical experiment, a solution of the enzyme and the inhibitor in HEPES buffer is mixed with a CO₂-saturated solution in the stopped-flow instrument.

    • The initial rate of the reaction is determined by monitoring the change in absorbance over time.

    • A range of inhibitor concentrations is tested to determine the concentration that causes 50% inhibition of the enzyme activity (IC₅₀).

  • Data Analysis:

    • The IC₅₀ values are calculated by fitting the dose-response data to a suitable equation, such as the Hill equation.

    • The results are typically presented as the mean ± standard deviation from at least three independent experiments.

Data Presentation and Interpretation

The results of the synthesis and biological evaluation should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Synthetic Yields and Physicochemical Properties
Compound IDMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
1 C₄H₅N₃O₂S175.17e.g., 65e.g., 180-182
...............
Table 2: Carbonic Anhydrase Inhibitory Activity (IC₅₀, nM)
Compound IDhCA IhCA IIhCA IXhCA XII
1 e.g., 500e.g., 150e.g., 25e.g., 50
Acetazolamide 25012255.7
...............

Interpretation of Results:

The data presented in the tables will allow for a comprehensive evaluation of the synthesized compounds. Key aspects to consider during interpretation include:

  • Synthetic Efficiency: The overall yield of the synthetic route.

  • Inhibitory Potency: The IC₅₀ values against the different CA isoforms. Lower IC₅₀ values indicate higher potency.

  • Isoform Selectivity: Comparison of the IC₅₀ values across the different isoforms to identify compounds with selective inhibitory profiles. For example, a compound with a significantly lower IC₅₀ for hCA IX compared to hCA I and II would be a promising candidate for further development as an anticancer agent.

  • Structure-Activity Relationships (SAR): By synthesizing and testing a series of analogues with variations in the pyrazole substitution, it is possible to elucidate the structural features that contribute to potent and selective inhibition.

Conclusion and Future Directions

This guide provides a detailed framework for the synthesis and evaluation of 1-methyl-4-nitro-1H-pyrazole-3-sulfonamides as potential carbonic anhydrase inhibitors. The described protocols are robust and can be adapted for the generation and screening of a library of related compounds. Future work could involve exploring different substituents on the pyrazole ring to optimize inhibitory activity and selectivity. Furthermore, promising lead compounds should be subjected to further preclinical evaluation, including in vitro and in vivo studies, to assess their therapeutic potential.

References

  • Google Patents. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available from: [Link]

  • ResearchGate. Synthetic routes for pyranopyrazole and their derivatives. Available from: [Link]

  • MDPI. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Available from: [Link]

  • Google Patents. KR890001546B1 - Method for preparing pyrazole sulfonamide derivatives.
  • National Center for Biotechnology Information. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • De Gruyter. Synthesis of some new pyrazole and pyrimidine derivatives carrying a sulfonamide moiety of expected antitumor activity. Available from: [Link]

  • Wikipedia. Imidazole. Available from: [Link]

  • Royal Society of Chemistry. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Available from: [Link]

  • ACS Publications. Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. Available from: [Link]

  • SciELO México. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Available from: [Link]

  • ResearchGate. Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... Available from: [Link]

  • ResearchGate. One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Available from: [Link]

  • Frontiers. Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Available from: [Link]

  • ACS Publications. Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Available from: [Link]

  • ResearchGate. (PDF) Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Available from: [Link]

Sources

Method

Application Notes & Protocols: A Senior Scientist's Guide to Monitoring Reactions of 1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl Chloride

Introduction: The Imperative for Precision in Synthesizing Pyrazole Derivatives 1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride is a highly reactive intermediate pivotal in the synthesis of a variety of complex sulfonam...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Synthesizing Pyrazole Derivatives

1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride is a highly reactive intermediate pivotal in the synthesis of a variety of complex sulfonamides and sulfonate esters. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from anti-inflammatory to anti-cancer treatments.[1][2][3] Given the compound's inherent reactivity and the critical importance of purity and yield in drug development, robust and reliable real-time or at-line reaction monitoring is not a luxury—it is essential for process understanding, optimization, and control.[4]

This guide provides a comprehensive overview of the primary analytical techniques for monitoring reactions involving this key intermediate. We will delve into the causality behind method selection, offering detailed, field-tested protocols designed for immediate implementation in a research or process development setting. The focus is on providing self-validating systems that ensure data integrity and build confidence in your synthetic outcomes.

The Analytical Challenge: Navigating the Reactivity of a Sulfonyl Chloride

The primary challenge in analyzing 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride stems from the sulfonyl chloride functional group itself. These groups are highly electrophilic and susceptible to hydrolysis, even with trace amounts of water, and can be thermally labile.[5][6] Therefore, the chosen analytical method must either be compatible with this reactivity or employ a strategy to mitigate it. Fortunately, pyrazole-derived sulfonyl halides are generally among the more stable heteroaromatic sulfonyl halides, which provides a workable, albeit still cautious, analytical window.[7]

This document outlines four principal methods, each with distinct advantages, to provide a complete analytical toolkit: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, in-situ Nuclear Magnetic Resonance (NMR) Spectroscopy, and qualitative Thin-Layer Chromatography (TLC).

Comparative Overview of Recommended Analytical Techniques

The selection of an analytical technique is governed by the specific requirements of the study—be it qualitative progress checks, precise quantification for kinetic analysis, or structural confirmation of byproducts. The following table summarizes the recommended approaches.

Technique Primary Application Sample Throughput Quantitative Capability Key Advantages Key Limitations
RP-HPLC-UV Purity assessment, quantification of reactants and products, reaction kinetics.HighExcellentVersatile for non-volatile/thermally labile compounds; high precision and accuracy.[5]Requires sampling and quenching; potential for on-column degradation if not optimized.
GC-MS (with Derivatization) Impurity identification, quantification of thermally stable derivatives.HighExcellent (for derivative)High sensitivity and specificity (MS detection); excellent for identifying volatile byproducts.[8]Indirect analysis; requires a robust and complete derivatization step; not suitable for in-situ monitoring.[5]
¹H NMR Spectroscopy In-situ reaction monitoring, structural elucidation, quantification (qNMR).Low to ModerateExcellent (qNMR)Non-destructive; provides detailed structural information in real-time without sampling.[4]Lower sensitivity than MS; requires specialized equipment for in-situ flow monitoring; spectral overlap can be an issue.[9]
Thin-Layer Chromatography (TLC) Rapid, qualitative reaction progress check.Very HighPoor (Qualitative only)Simple, fast, and cost-effective; allows for simultaneous monitoring of multiple reactions.[1]Not quantitative; lower resolution compared to chromatography techniques.

Workflow & Method Selection Strategy

Choosing the right analytical tool at the right time is crucial for efficient process development. A typical workflow involves using a rapid qualitative method like TLC for initial checks, followed by more robust quantitative methods like HPLC or NMR for detailed kinetic analysis and final purity assessment.

Reaction_Monitoring_Workflow cluster_Reaction Reaction Phase cluster_Analysis Analytical Phase cluster_Outcome Process Decision Start Start Reaction Sample Take Aliquot at Time (t) Start->Sample Quench Quench Reaction (e.g., in cold ACN) Sample->Quench Decision Analysis Goal? Quench->Decision TLC Qualitative Check: TLC Analysis Decision->TLC Quick Progress Quant Quantitative Analysis: HPLC / NMR / GC-MS Decision->Quant Detailed Kinetics & Purity Data Interpret Data (Kinetics, Purity) TLC->Data Quant->Data Complete Reaction Complete? Data->Complete Complete->Sample No Workup Proceed to Work-up Complete->Workup Yes Continue Continue Monitoring

Caption: General workflow for reaction monitoring and analytical method selection.

Detailed Application Protocols

Protocol 1: At-Line Quantitative Monitoring by RP-HPLC-UV

This protocol is the workhorse method for accurately determining the consumption of the sulfonyl chloride and the formation of the desired product. The key to success is the immediate quenching of the reaction aliquot in a cold, aprotic solvent to prevent further reaction or degradation prior to analysis.

1.1. Rationale: Reversed-phase HPLC is ideal because it separates compounds based on hydrophobicity under ambient temperature conditions, avoiding the thermal degradation associated with GC.[5] The pyrazole and nitro-aromatic moieties in the starting material and expected products provide strong UV absorbance, enabling sensitive detection. A C18 column is a standard starting point for moderately polar organic molecules.

1.2. Reagents and Equipment:

  • HPLC system with UV detector (e.g., Diode Array Detector)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or Formic Acid (FA), HPLC grade

  • Reaction solvent (e.g., Dichloromethane, Acetonitrile)

  • Autosampler vials with septa

1.3. Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% TFA in Water) and Mobile Phase B (e.g., 0.1% TFA in Acetonitrile). Filter and degas both solutions. The acidic modifier helps to ensure sharp peak shapes by suppressing the ionization of any acidic or basic functional groups.

  • HPLC Method Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • UV Detection: 254 nm (or an optimal wavelength determined by UV scan of the starting material).

    • Gradient Program (Example):

      Time (min) % Mobile Phase B
      0.0 30
      15.0 95
      18.0 95
      18.1 30

      | 22.0 | 30 |

  • Sample Preparation (At-Line): a. Prepare a series of autosampler vials, each containing 1.0 mL of cold (0 °C) Acetonitrile. This will serve as the quenching solution. b. At each time point (t=0, 1h, 2h, etc.), carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture. c. Immediately dispense the aliquot into a prepared vial of cold ACN and vortex thoroughly. This rapid dilution and temperature drop effectively stops the reaction. d. If necessary, filter the quenched sample through a 0.45 µm syringe filter into a clean autosampler vial before placing it in the HPLC autosampler.

  • Data Analysis: a. Identify the peaks for the starting material (1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride) and the product by running standards of each, if available. b. Integrate the peak areas for all relevant components at each time point. c. Calculate the percent conversion by monitoring the disappearance of the starting material peak area relative to the total peak area (or using an internal standard for higher accuracy). Plot % conversion vs. time to establish the reaction kinetics.[10]

Protocol 2: Impurity Identification via GC-MS with Derivatization

Direct GC-MS analysis of sulfonyl chlorides is often unsuccessful due to their thermal instability and reactivity in the heated GC inlet.[5] This protocol circumvents this issue by converting the reactive sulfonyl chloride into a stable, volatile sulfonamide derivative prior to analysis.

Derivatization_Strategy Start 1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride (Reactive, Thermally Labile) Reagent + Diethylamine (Derivatizing Agent) Product N,N-Diethyl-1-methyl-4-nitro-1H-pyrazole-3-sulfonamide (Stable, Volatile) Reagent->Product Quench & Derivatize Analysis GC-MS Analysis Product->Analysis

Caption: Derivatization workflow for robust GC-MS analysis of sulfonyl chlorides.

2.1. Rationale: By reacting an aliquot of the reaction mixture with a simple secondary amine (e.g., diethylamine), the sulfonyl chloride is quantitatively converted into its corresponding sulfonamide. Sulfonamides are significantly more thermally stable and exhibit better chromatographic behavior, making them ideal for GC-MS analysis.[11][12] This allows for the separation and identification of the main product derivative as well as potential side-product derivatives.

2.2. Reagents and Equipment:

  • GC-MS system with an electron ionization (EI) source.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Diethylamine solution (e.g., 1 M in a dry, aprotic solvent like THF).

  • Anhydrous solvent for dilution (e.g., Dichloromethane or Ethyl Acetate).

  • GC vials with inserts.

2.3. Step-by-Step Methodology:

  • GC-MS Method Setup:

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C (A lower temperature may be tested to ensure no degradation of other components).

    • Oven Program (Example): Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Scan Range: 40-500 m/z.

  • Sample Preparation (Quench & Derivatization): a. At a specific reaction time point, withdraw an aliquot (e.g., 50 µL) of the reaction mixture. b. Immediately add it to a vial containing an excess of the diethylamine solution (e.g., 200 µL of 1 M solution). Vortex for 1-2 minutes to ensure the derivatization reaction is complete. c. Dilute the mixture with 1 mL of ethyl acetate. d. Optional: Wash the diluted sample with a small amount of water or brine to remove excess amine and salts, then dry the organic layer with anhydrous Na₂SO₄. e. Transfer the final organic solution to a GC vial for analysis.

  • Data Analysis: a. Analyze the total ion chromatogram (TIC) to separate the components. b. Examine the mass spectrum for each peak. Identify the derivatized product by its expected molecular ion and fragmentation pattern. c. Use the MS library and fragmentation patterns to tentatively identify unknown impurity peaks.

Protocol 3: In-Situ Monitoring with ¹H NMR Spectroscopy

For a true, real-time understanding of reaction kinetics without altering the reaction conditions, in-situ NMR is an unparalleled tool.[5][13] This method monitors the reaction as it happens within the NMR tube or via a flow cell connected to the reactor.

3.1. Rationale: ¹H NMR spectroscopy is inherently quantitative, as the signal integral is directly proportional to the number of protons. By monitoring the disappearance of characteristic proton signals from the starting material and the simultaneous appearance of new signals from the product, one can directly calculate the conversion rate over time.[14]

3.2. Reagents and Equipment:

  • NMR Spectrometer (≥400 MHz recommended).

  • Deuterated solvent compatible with the reaction conditions (e.g., CDCl₃, Acetone-d₆).

  • NMR tubes.

  • Internal standard (optional, e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene).

3.3. Step-by-Step Methodology:

  • Preparation: a. Run reference ¹H NMR spectra of the pure starting material and, if available, the expected product in the chosen deuterated solvent. Identify unique, well-resolved peaks for each compound that do not overlap. For 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride, the methyl protons and the pyrazole ring proton will be key reporters.

  • Reaction Setup (In-Tube): a. In an NMR tube, dissolve the limiting reagent in ~0.6 mL of the deuterated solvent. b. Acquire a t=0 spectrum. c. Carefully add the excess reagent to initiate the reaction, quickly mix, and place the tube in the spectrometer.

  • Data Acquisition: a. Begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes). Modern spectrometers can automate this process. b. Ensure consistent acquisition parameters (e.g., relaxation delay D1) for all spectra to maintain quantitative accuracy.

  • Data Analysis: a. Process each spectrum (Fourier transform, phase correction, baseline correction). b. Select the non-overlapping signal for the starting material (Integral_SM) and the product (Integral_P). c. Normalize the integrals based on the number of protons each signal represents (e.g., divide the methyl signal integral by 3). d. Calculate the molar ratio or percent conversion at each time point. For example: % Conversion = [Normalized_Integral_P / (Normalized_Integral_P + Normalized_Integral_SM)] * 100 e. Plot the concentration or % conversion of the product/reactant against time to determine the reaction kinetics.[15]

References

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. (n.d.). National Institutes of Health (NIH). [Link]

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (2022). ResearchGate. [Link]

  • Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025). ResearchGate. [Link]

  • The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. (2023). RSC Publishing. [Link]

  • 1H NMR based sulfonation reaction kinetics of wine relevant thiols in comparison with known carbonyls. (2024). PubMed. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]

  • The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. (2023). National Institutes of Health (NIH). [Link]

  • NMR reaction monitoring in flow synthesis. (n.d.). Beilstein Journals. [Link]

  • NMR reaction monitoring robust to spectral distortions. (n.d.). ChemRxiv. [Link]

  • Reaction Monitoring. (n.d.). Bruker. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH). [Link]

Sources

Application

Application Notes and Protocols for Peptide Derivatization with 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This document provides a comprehensive guide to the derivatization of peptides using 1-methyl-4-nitro-1H...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the derivatization of peptides using 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride. While specific literature on the peptide derivatization applications of this particular reagent is emerging, this guide is built upon the well-established reactivity of sulfonyl chlorides with primary amines. The protocols and methodologies outlined herein are designed to be a robust starting point for researchers looking to leverage this reagent for enhancing the analytical detection of peptides, particularly in the context of mass spectrometry-based proteomics and biomarker discovery. This guide offers detailed, step-by-step protocols, explains the underlying chemical principles, and provides insights into the analysis of the resulting sulfonated peptides.

Introduction: The Rationale for Peptide Derivatization

In modern proteomics and peptide-based drug development, accurate and sensitive detection of peptides is paramount. Mass spectrometry (MS) is a powerful tool for peptide analysis; however, challenges such as poor ionization efficiency, and complex fragmentation patterns can limit detection sensitivity and confident identification.[1] Chemical derivatization of peptides can significantly mitigate these challenges.[2]

The introduction of a sulfonyl group at the N-terminus of a peptide or the ε-amino group of lysine residues can enhance chromatographic retention, improve ionization efficiency, and direct fragmentation in tandem MS (MS/MS) experiments, leading to more predictable and easily interpretable spectra.[1][2] The reagent at the center of this guide, 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride, offers a unique chemical scaffold. The pyrazole moiety is a common feature in many biologically active compounds, and the nitro group can potentially be used for further chemical modifications or as a handle for specific detection methods.[3]

This guide will walk you through the theoretical and practical aspects of using this novel reagent for peptide derivatization, empowering you to develop robust and reproducible analytical workflows.

Chemical and Physical Properties of the Reagent

While a detailed, officially published Safety Data Sheet (SDS) for 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride was not found, its chemical structure, as confirmed by its PubChem entry, suggests certain properties and handling precautions based on related compounds.[4]

PropertyValueSource
Molecular Formula C4H4ClN3O4S[4]
Molecular Weight 225.61 g/mol [4]
Appearance Likely a solidN/A
Storage Store at 2-8°C under dry conditions in a tightly sealed container.[5][6]

Safety Precautions: Sulfonyl chlorides are reactive compounds and should be handled with care in a chemical fume hood.[5][7][8] They are sensitive to moisture and can react with water to release corrosive hydrochloric acid.[5][8] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[5][7][8]

The Derivatization Reaction: A Mechanistic Overview

The core of the derivatization process is the nucleophilic attack of the primary amine group of the peptide on the electrophilic sulfur atom of the sulfonyl chloride. This reaction results in the formation of a stable sulfonamide bond.

G Peptide Peptide-NH2 (N-terminus or Lysine) Intermediate Transition State Peptide->Intermediate Nucleophilic Attack Reagent 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride Reagent->Intermediate Product Derivatized Peptide (Sulfonamide) Intermediate->Product Chloride leaving group HCl HCl Intermediate->HCl G cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_cleanup Quenching & Cleanup Peptide_Prep Dissolve Peptide in Bicarbonate Buffer Reaction Mix Peptide and Reagent Incubate 1 hour Peptide_Prep->Reaction Reagent_Prep Prepare Reagent in Acetonitrile Reagent_Prep->Reaction Quench Add Formic Acid Reaction->Quench SPE C18 SPE Cleanup Quench->SPE Dry Dry and Reconstitute SPE->Dry Analysis LC-MS/MS Analysis Dry->Analysis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide

Welcome to the technical support center for the synthesis of 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions.

Introduction to Synthetic Strategies

The synthesis of 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide can be approached via two primary retrosynthetic routes. The choice of route will largely depend on the availability of starting materials and the desired control over regioselectivity.

  • Route A: Nitration of a Pre-formed Sulfonamide. This is often the more direct route, starting with the commercially available 1-methyl-1H-pyrazole-3-sulfonamide and introducing the nitro group in the final step. The key challenge lies in controlling the nitration conditions to favor the desired C4-isomer and achieve a high yield on a deactivated ring system.

  • Route B: Sulfonamidation of a Pre-formed Nitropyrazole. This route begins with the nitration of 1-methyl-1H-pyrazole to form 1-methyl-4-nitro-1H-pyrazole, followed by the introduction of the sulfonamide group at the C3 position. This can be more challenging due to the difficulty of functionalizing the C3 position of a 4-nitropyrazole.

This guide will primarily focus on the optimization and troubleshooting of Route A , as it is generally the more practical approach.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_A Route A: Nitration of Sulfonamide cluster_B Route B: Sulfonamidation of Nitropyrazole 1-methyl-1H-pyrazole-3-sulfonamide 1-methyl-1H-pyrazole-3-sulfonamide Target_A 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide 1-methyl-1H-pyrazole-3-sulfonamide->Target_A Nitration (e.g., HNO3/H2SO4) 1-methyl-1H-pyrazole 1-methyl-1H-pyrazole 1-methyl-4-nitro-1H-pyrazole 1-methyl-4-nitro-1H-pyrazole 1-methyl-1H-pyrazole->1-methyl-4-nitro-1H-pyrazole Nitration (e.g., HNO3/Ac2O) Intermediate_B 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride 1-methyl-4-nitro-1H-pyrazole->Intermediate_B Sulfonation/Chlorination Target_B 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide Intermediate_B->Target_B Amination

Caption: Overview of the two primary synthetic routes to 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, with a focus on improving the yield of the target compound via Route A.

FAQ 1: Low Yield on Nitration of 1-methyl-1H-pyrazole-3-sulfonamide

Question: I am attempting to nitrate 1-methyl-1H-pyrazole-3-sulfonamide using standard nitric acid/sulfuric acid conditions, but my yields are consistently low. What are the likely causes and how can I improve this?

Answer: Low yields in the nitration of 1-methyl-1H-pyrazole-3-sulfonamide are a common challenge. The primary reason is the deactivating effect of the sulfonamide group at the C3 position, which makes the pyrazole ring less susceptible to electrophilic aromatic substitution.[1]

Causality and Troubleshooting:

  • Insufficiently Reactive Electrophile: The standard nitrating mixture of HNO₃/H₂SO₄ generates the nitronium ion (NO₂⁺).[2][3] While effective for many aromatics, the deactivated nature of your substrate may require more forcing conditions or a different nitrating agent.

    • Solution: Consider using a stronger nitrating system. Fuming nitric acid or oleum (fuming sulfuric acid) can increase the concentration of the active electrophile. However, these conditions are harsh and can lead to degradation, so careful temperature control is crucial.[4]

  • Reaction Temperature: The reaction temperature is a critical parameter. Too low, and the reaction may not proceed at a reasonable rate. Too high, and you risk decomposition of the starting material and product, as well as the formation of undesired byproducts.

    • Solution: Start with a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent to control the initial exotherm. Then, allow the reaction to slowly warm to room temperature or gently heat to a specific temperature (e.g., 40-50 °C) while monitoring the reaction progress by TLC or LC-MS.

  • Reaction Time: Incomplete conversion due to insufficient reaction time is a common cause of low yields.

    • Solution: Monitor the reaction closely. If the reaction appears to have stalled, a slight increase in temperature or extended reaction time may be necessary.

  • Alternative Nitrating Agents: For sensitive substrates, mixed acid can be too harsh.

    • Solution: Consider milder nitrating agents. Nitric acid in acetic anhydride (acetyl nitrate) can be effective for C4-nitration of pyrazoles.[1] Another alternative is using a nitrating reagent like 5-methyl-1,3-dinitro-1H-pyrazole, which can provide a controlled source of the nitronium ion under milder conditions.[5][6]

Optimized Reaction Conditions (Starting Point):

ParameterConditionRationale
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄ (1:2 v/v)Standard, effective generation of NO₂⁺.[2]
Temperature Add at 0-5 °C, then stir at 25-40 °CControls exotherm, then provides energy to overcome activation barrier.
Solvent Sulfuric acid acts as solventEnsures solubility of starting material and generation of electrophile.
Reaction Time 2-6 hours (monitor by TLC/LC-MS)Allows for complete conversion without significant degradation.
FAQ 2: Formation of Multiple Isomers

Question: My crude product shows the presence of multiple nitro-isomers. How can I improve the regioselectivity for the desired 4-nitro product?

Answer: The formation of multiple isomers suggests that the directing effect of the substituents is not providing complete control under the chosen reaction conditions. On the 1-methyl-1H-pyrazole-3-sulfonamide scaffold, the primary positions for nitration are C4 and C5.

Causality and Troubleshooting:

  • Directing Group Effects: The methyl group at N1 is activating and ortho-, para-directing (to C5 and C3). The sulfonamide group at C3 is deactivating but ortho-, para-directing (to C4 and C5). The C4 position is generally the most electron-rich and susceptible to electrophilic attack on a pyrazole ring.[1] The combination of these effects should favor C4 nitration, but C5 nitration is a potential side reaction.

  • Reaction Conditions: Harsher conditions (high temperature, strong acids) can sometimes reduce regioselectivity.

    • Solution: Employing milder reaction conditions can enhance regioselectivity. Using nitric acid in acetic anhydride at a low temperature (e.g., 0 °C) is known to favor C4 nitration of pyrazoles.[1] This is because it avoids extensive protonation of the pyrazole ring, which can alter the directing effects of the substituents.

Troubleshooting Workflow for Poor Regioselectivity:

Troubleshooting_Regioselectivity Start Poor Regioselectivity (Mixture of Isomers) Cause Are you using harsh conditions (e.g., high temp, strong mixed acid)? Start->Cause Solution_Mild Switch to milder nitrating agent (e.g., HNO3/Ac2O). Cause->Solution_Mild Yes Check_Purity Is the starting material pure? Cause->Check_Purity No Temp_Control Lower reaction temperature to 0-5 °C. Solution_Mild->Temp_Control End Improved Regioselectivity Temp_Control->End Purify_SM Purify 1-methyl-1H-pyrazole-3-sulfonamide. Check_Purity->Purify_SM No Check_Purity->End Yes Purify_SM->End

Caption: A workflow for troubleshooting poor regioselectivity in the nitration of 1-methyl-1H-pyrazole-3-sulfonamide.

FAQ 3: Product Decomposition During Workup

Question: I seem to be losing a significant amount of product during the aqueous workup. What could be causing this decomposition, and what is a better procedure?

Answer: Product loss during workup can be due to the instability of the product in the workup conditions or hydrolysis of the sulfonamide group.

Causality and Troubleshooting:

  • Hydrolysis: Strong acidic or basic conditions during work-up, especially at elevated temperatures, can potentially lead to the hydrolysis of the sulfonamide linkage.

  • Exothermic Quenching: Quenching the reaction mixture (concentrated sulfuric acid) in water is highly exothermic. The resulting increase in temperature can cause product degradation.

    • Solution: Always pour the reaction mixture slowly onto crushed ice with vigorous stirring to dissipate the heat effectively. Never add water to the concentrated acid.

  • pH Control: During neutralization, localized high pH can also cause decomposition.

    • Solution: Use a weak base for neutralization, such as sodium bicarbonate, and add it slowly as a solution or in small portions to the cold, diluted reaction mixture.

Recommended Workup Protocol:

  • Cool the reaction vessel in an ice bath.

  • Prepare a separate large beaker containing a significant amount of crushed ice.

  • Slowly and carefully pour the reaction mixture onto the crushed ice with efficient stirring.

  • The product may precipitate at this stage. If so, it can be collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • If the product remains in the acidic aqueous solution, cool the solution in an ice bath and slowly neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Detailed Experimental Protocol (Route A)

This protocol is a starting point for the synthesis of 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide and should be optimized based on experimental observations.

Materials:

  • 1-methyl-1H-pyrazole-3-sulfonamide[7][8]

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-methyl-1H-pyrazole-3-sulfonamide (1.0 eq).

  • Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (e.g., 3-5 mL per gram of starting material) while stirring to ensure complete dissolution.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.2 eq) while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the sulfonamide, maintaining the internal temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then let it warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

  • Dry the solid under vacuum to obtain the crude 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). ResearchGate. Available at: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Institutes of Health. Available at: [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. Available at: [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Royal Society of Chemistry. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Institutes of Health. Available at: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. National Institutes of Health. Available at: [Link]

  • 1-methyl-4-nitro-1h-pyrazole-3-sulfonyl chloride. PubChem. Available at: [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Publications. Available at: [Link]

  • Method for preparing pyrazole sulfonamide derivatives. Google Patents.
  • Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine. ResearchGate. Available at: [Link]

  • Conventional and direct approaches to C−H functionalization. ResearchGate. Available at: [Link]

  • (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. ResearchGate. Available at: [Link]

  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.
  • Direct nitration of five membered heterocycles. ResearchGate. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Product Name: 1-Methyl-1H-Pyrazole-3-sulfonamide. Frontier Specialty Chemicals. Available at: [Link]

  • (PDF) Nitropyrazoles (review). ResearchGate. Available at: [Link]

  • 1-Methyl-1H-Pyrazole-3-sulfonamide. Frontier Specialty Chemicals. Available at: [Link]

  • Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México. Available at: [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Royal Society of Chemistry. Available at: [Link]

  • 1-Ethyl-3-Methyl-1H-pyrazole-4-sulfonyl chloride. MySkinRecipes. Available at: [Link]

  • 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. ChemBK. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. National Institutes of Health. Available at: [Link]

Sources

Optimization

impact of base selection on 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride reactivity

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this versatile reagent. Our goal is to explain the causality behind experimental choices, ensuring your success in the lab.

Frequently Asked Questions (FAQs)
Q1: What is the primary function of a base in reactions with 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride?

The reaction of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride with a nucleophile, typically an amine to form a sulfonamide, generates one equivalent of hydrochloric acid (HCl) as a byproduct. The primary role of the base is to act as an acid scavenger, neutralizing the HCl as it is formed. This is crucial for several reasons:

  • Preventing Protonation of the Nucleophile: Most amine nucleophiles are basic. If HCl is not neutralized, it will protonate the starting amine, forming an unreactive ammonium salt and effectively shutting down the reaction.

  • Maintaining Reaction Kinetics: A buildup of acid in the reaction medium can lead to undesirable side reactions or decomposition of acid-sensitive substrates.

  • Driving the Equilibrium: By removing a product (HCl), the base helps to drive the reaction equilibrium towards the formation of the desired sulfonamide product, in accordance with Le Châtelier's principle.

The choice of base, however, is not trivial. Its properties—strength (pKa), steric bulk, and nucleophilicity—can dramatically influence the reaction's outcome, yield, and purity profile.

Q2: I'm getting a low yield in my sulfonamide synthesis. What are the likely causes and how can I troubleshoot them?

Low yields are a common issue in sulfonamide synthesis.[1] The troubleshooting process involves a systematic evaluation of the reaction parameters.

Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed check_reagent 1. Verify Reagent Quality & Purity start->check_reagent check_hydrolysis 2. Suspect Hydrolysis of Sulfonyl Chloride? check_reagent->check_hydrolysis Reagents are pure is_anhydrous Were anhydrous conditions used? check_hydrolysis->is_anhydrous Yes check_base 3. Evaluate Base Selection is_base_optimal Is the base appropriate for the amine's reactivity and steric profile? check_base->is_base_optimal Yes check_conditions 4. Review Reaction Conditions final_solution Solution: Adjust temperature, concentration, or reaction time. Monitor via TLC/LC-MS. check_conditions->final_solution Yes is_anhydrous->check_base Yes implement_anhydrous Solution: Dry glassware, use anhydrous solvents, run under inert gas (N2/Ar). is_anhydrous->implement_anhydrous No is_base_optimal->check_conditions Yes optimize_base Solution: Consult Base Selection Guide. Consider a stronger, weaker, or more hindered base (e.g., switch TEA for DIPEA). is_base_optimal->optimize_base No

Caption: Troubleshooting Decision Tree for Low Yield Reactions.

  • Cause 1: Hydrolysis of the Sulfonyl Chloride.

    • Explanation: Sulfonyl chlorides are highly reactive and susceptible to moisture.[1] 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride will react violently with water, hydrolyzing to the corresponding sulfonic acid, which is unreactive towards the amine.[2][3]

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Cause 2: Inappropriate Base Selection.

    • Explanation: The base must be strong enough to neutralize HCl but should not introduce side reactions. A base that is too weak will not effectively scavenge the acid, leading to protonation of the amine. A base that is too nucleophilic (like an unhindered amine) can compete with the intended nucleophile and react with the sulfonyl chloride itself.

    • Solution: Choose a non-nucleophilic organic base.[1] For sterically unhindered amines, a bulky base like Diisopropylethylamine (DIPEA) is often superior to Triethylamine (TEA) to prevent the base from acting as a competitive nucleophile. For very hindered amines, a less bulky base like TEA or pyridine might be necessary to avoid slowing the reaction.

  • Cause 3: Formation of a Bis-Sulfonated Side Product.

    • Explanation: If you are using a primary amine (R-NH₂), after the initial sulfonamide (R-NH-SO₂-Py) is formed, the remaining N-H proton is acidic. In the presence of excess base and sulfonyl chloride, a second sulfonylation can occur to form a bis-sulfonated product (R-N(SO₂-Py)₂). This consumes your starting materials and reduces the yield of the desired product.[1]

    • Solution: Control the stoichiometry carefully. Using a slight excess of the amine (1.1-1.2 equivalents) can help ensure the sulfonyl chloride is fully consumed.[1] Alternatively, using a more sterically hindered base can disfavor the second sulfonylation event.

Q3: How do I select the optimal base for my specific substrate?

Base selection is a balance between basicity (pKa) and steric hindrance. The goal is to efficiently neutralize HCl without interfering with the primary reaction.

BasepKa (of Conjugate Acid)StructureKey Characteristics & Recommendations
Triethylamine (TEA) ~10.7Et₃NCommon, inexpensive, and effective. Can be nucleophilic with highly reactive electrophiles. A good starting point for many reactions.
Diisopropylethylamine (DIPEA) ~11.0(i-Pr)₂NEtAlso known as Hünig's base. Sterically hindered and non-nucleophilic. Excellent choice to avoid side reactions, especially with primary amines or sensitive substrates.
Pyridine ~5.2C₅H₅NLess basic than alkylamines. Can act as a nucleophilic catalyst. Useful when a milder base is required. Often used as the solvent as well.
Potassium Carbonate (K₂CO₃) N/A (Inorganic)K₂CO₃Heterogeneous base. Useful in polar solvents like DMF or acetonitrile, especially for large-scale reactions where removal of amine salts is problematic. Reaction rates may be slower.

Expert Insight: For the reaction of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride, the electron-withdrawing nitro group makes the sulfur atom highly electrophilic. This increases its reactivity. We recommend starting with DIPEA in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF). This combination minimizes potential side reactions caused by the base's nucleophilicity while providing sufficient basicity to drive the reaction forward.

Q4: My reaction mixture is turning dark, and I see multiple spots on TLC. What is happening?
  • Explanation: Dark coloration and multiple spots on Thin-Layer Chromatography (TLC) often indicate decomposition or complex side reactions. The 1-methyl-4-nitro-1H-pyrazole moiety can be susceptible to certain nucleophiles or harsh conditions.[4] For instance, strong, unhindered bases could potentially lead to complex reactions with the pyrazole ring itself.

  • Solutions:

    • Lower the Temperature: Perform the addition of the sulfonyl chloride to the amine/base mixture at 0 °C to control the initial exothermic reaction, then allow it to slowly warm to room temperature.

    • Re-evaluate Your Base: If using a strong, relatively unhindered base like TEA, switch to a bulkier, non-nucleophilic base like DIPEA.

    • Ensure Purity of Amine: Impurities in the amine starting material can often be the source of unexpected side products.

Experimental Protocols & Methodologies
General Protocol for Sulfonamide Synthesis

This protocol provides a validated starting point for the reaction of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride with a generic primary or secondary amine.

Materials:

  • 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride (1.0 equiv)

  • Amine (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.1 equiv) and anhydrous DCM.

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add DIPEA (1.5 equiv) to the solution and stir for 5 minutes.

  • Reagent Addition: In a separate flask, dissolve 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine/base mixture over 10-15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the sulfonyl chloride is consumed.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure sulfonamide.

Simplified Reaction Mechanism

G cluster_caption Caption: Role of Base in Sulfonamide Formation. R2NH R₂NH (Amine) Intermediate [R₂N⁺H-SO₂-Py] Cl⁻ (Intermediate Salt) R2NH->Intermediate Nucleophilic Attack SulfonylCl Py-SO₂Cl SulfonylCl->Intermediate Base Base (e.g., DIPEA) Product R₂N-SO₂-Py (Sulfonamide) Base->Product BaseHCl Base-H⁺ Cl⁻ (Salt Byproduct) Base->BaseHCl Intermediate->Product Deprotonation Intermediate->BaseHCl caption_node The amine attacks the sulfonyl chloride, forming an intermediate salt. The base then removes a proton to yield the final sulfonamide and a salt byproduct.

Caption: Role of Base in Sulfonamide Formation.

Safety & Handling
  • 1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride is a corrosive solid that causes severe skin burns and eye damage.[3][5]

  • It reacts violently with water , liberating toxic gas. All handling must be performed under strictly anhydrous conditions.[3]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Use only in a well-ventilated chemical fume hood.[3][6] Avoid creating dust.

  • Incompatible Materials: Avoid contact with bases (outside of controlled reaction conditions), strong oxidizing agents, amines, and water.[3]

References
  • PubChem. 1-methyl-4-nitro-1h-pyrazole-3-sulfonyl chloride. Available at: [Link]

  • Shaikh, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules, 28(14), 5437. Available at: [Link]

  • Wikipedia. Sulfonic acid. Available at: [Link]

  • Master Organic Chemistry. The pKa Table Is Your Friend. (2010). Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Friedrich, M., & Manolikakes, G. (2022). Base‐mediated C4‐selective C‐H‐sulfonylation of pyridine. European Journal of Organic Chemistry. Available at: [Link]

  • Nagraba, K., et al. (2015). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. ARKIVOC. Available at: [Link]

  • PubChem. 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. Available at: [Link]

  • Jubilant Ingrevia Limited. Pyridine-3-sulfonyl chloride Safety Data Sheet. (2024). Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride and Other Common Sulfonyl Chlorides

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate sulfonylating agent is a critical decision that can significantly impact the efficiency and outcome of a synthe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate sulfonylating agent is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. The reactivity of a sulfonyl chloride dictates the required reaction conditions, substrate scope, and potential for side reactions. This guide provides an in-depth comparison of the reactivity of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride with other widely used sulfonyl chlorides, namely tosyl chloride (TsCl), mesyl chloride (MsCl), and dansyl chloride. While direct kinetic data for 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride is not extensively available in the literature, this guide will extrapolate its expected reactivity based on well-established principles of physical organic chemistry and compare it to the known reactivity profiles of these common reagents.

Understanding Sulfonyl Chloride Reactivity: The Fundamentals

The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom. A more electron-deficient sulfur center will react more readily with nucleophiles. The key factors influencing this electrophilicity are:

  • Electronic Effects: Electron-withdrawing groups (EWGs) attached to the sulfonyl group increase the partial positive charge on the sulfur atom, enhancing its reactivity. Conversely, electron-donating groups (EDGs) decrease reactivity.

  • Steric Hindrance: Bulky groups around the sulfonyl group can impede the approach of a nucleophile, thereby slowing down the reaction rate.[1]

  • Leaving Group Ability: The chloride ion is a good leaving group, facilitating the nucleophilic substitution reaction.

A Comparative Analysis of Sulfonyl Chlorides

This section will compare the structural features and expected reactivity of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride with tosyl chloride, mesyl chloride, and dansyl chloride.

1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride

Structure and Predicted Reactivity:

This heterocyclic sulfonyl chloride possesses unique structural features that are predicted to render it a highly reactive sulfonylating agent. The pyrazole ring itself is an electron-rich aromatic system; however, the presence of a nitro group at the 4-position acts as a powerful electron-withdrawing group.[2] This nitro group significantly depletes electron density from the pyrazole ring, and consequently from the attached sulfonyl group, making the sulfur atom highly electrophilic. The methyl group at the 1-position has a modest electron-donating effect through hyperconjugation, but this is likely overshadowed by the potent electron-withdrawing nature of the nitro group.

Expected Reactivity Profile:

  • High Reactivity: Due to the strong electron-withdrawing effect of the 4-nitro group, 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride is anticipated to be one of the most reactive sulfonyl chlorides discussed in this guide.

  • Versatile Substrate Scope: Its high reactivity should allow for the sulfonylation of a wide range of nucleophiles, including less reactive amines and hindered alcohols.

  • Potential for Side Reactions: The high electrophilicity might also lead to a lower selectivity and a higher propensity for side reactions, such as hydrolysis in the presence of moisture.

Tosyl Chloride (p-Toluenesulfonyl Chloride, TsCl)

Structure and Reactivity:

Tosyl chloride is a widely used arylsulfonyl chloride. The p-methyl group on the benzene ring is a weak electron-donating group, which slightly reduces the electrophilicity of the sulfur atom compared to an unsubstituted benzenesulfonyl chloride.

Reactivity Profile:

  • Moderate Reactivity: Tosyl chloride is a moderately reactive sulfonylating agent, making it a versatile and controllable choice for many applications.

  • Good Stability: It is a stable, crystalline solid that is relatively easy to handle.

  • Broad Utility: It is commonly used for the protection of alcohols and amines and for the preparation of tosylates as good leaving groups in subsequent substitution reactions.

Mesyl Chloride (Methanesulfonyl Chloride, MsCl)

Structure and Reactivity:

Mesyl chloride is an aliphatic sulfonyl chloride. The methyl group is electron-donating, which would suggest lower reactivity. However, the absence of a large aromatic ring means that steric hindrance is minimal, allowing for easier access of nucleophiles to the sulfur center.

Reactivity Profile:

  • High Reactivity: Mesyl chloride is generally more reactive than tosyl chloride, primarily due to lower steric hindrance.

  • Good for Hindered Substrates: Its small size makes it particularly useful for the sulfonylation of sterically hindered alcohols.

  • Less Stable: It is a liquid that is more susceptible to hydrolysis than tosyl chloride.

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)

Structure and Reactivity:

Dansyl chloride is a fluorescent labeling reagent. The dimethylamino group is a strong electron-donating group, which significantly reduces the electrophilicity of the sulfur atom. The bulky naphthalene ring also contributes to steric hindrance.

Reactivity Profile:

  • Low Reactivity: Dansyl chloride is the least reactive of the sulfonyl chlorides discussed here. Its reaction with amines often requires elevated temperatures or longer reaction times.

  • Fluorescent Labeling: Its primary application is in the fluorescent labeling of primary and secondary amines, amino acids, and proteins for analytical purposes.

Summary of Reactivity

The following table summarizes the key characteristics and expected relative reactivity of the discussed sulfonyl chlorides.

Sulfonyl ChlorideKey Structural FeaturesPredicted Relative ReactivityCommon Applications
1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride Strong electron-withdrawing nitro group on a pyrazole ring.Very HighSynthesis of highly functionalized sulfonamides, potential for use with weakly nucleophilic substrates.
Mesyl Chloride (MsCl) Small alkyl group, minimal steric hindrance.HighSulfonylation of hindered alcohols, formation of mesylates as leaving groups.
Tosyl Chloride (TsCl) Aromatic ring with a weakly electron-donating methyl group.ModerateProtection of alcohols and amines, formation of tosylates as leaving groups.
Dansyl Chloride Bulky aromatic system with a strong electron-donating dimethylamino group.LowFluorescent labeling of amines and proteins.

Experimental Protocols

While a direct comparative study is not available, the following protocols for the sulfonylation of a generic amine (R-NH₂) illustrate the typical reaction conditions required for sulfonyl chlorides of varying reactivity.

Protocol 1: Sulfonylation using a Highly Reactive Sulfonyl Chloride (e.g., 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride - Predicted)

This protocol is a predictive model based on the expected high reactivity.

  • Dissolve the amine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base (1.1 - 1.5 eq.), such as triethylamine or diisopropylethylamine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride (1.05 eq.) in the same solvent.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is expected to be rapid, likely completing within 30 minutes to a few hours at 0 °C to room temperature.

  • Work-up by quenching with water or a mild aqueous acid, followed by extraction and purification.

Protocol 2: Sulfonylation using a Moderately Reactive Sulfonyl Chloride (e.g., Tosyl Chloride)
  • Dissolve the amine (1.0 eq.) and a suitable base (e.g., pyridine, which can also act as the solvent, or triethylamine, 1.5 eq.) in a suitable aprotic solvent (e.g., dichloromethane).

  • Add tosyl chloride (1.1 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for several hours to overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up by quenching with water, followed by extraction and purification.

Visualizing the Reactivity Landscape

The following diagram illustrates the factors influencing the reactivity of sulfonyl chlorides.

G cluster_reactivity Factors Influencing Sulfonyl Chloride Reactivity cluster_examples Examples Reactivity Reactivity (Electrophilicity of Sulfur) Electronic_Effects Electronic Effects Electronic_Effects->Reactivity Determines Electron Density Pyrazole_SC 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride (High Reactivity) Electronic_Effects->Pyrazole_SC Strong EWG (-NO2) TsCl Tosyl Chloride (Moderate Reactivity) Electronic_Effects->TsCl Weak EDG (-CH3) DansylCl Dansyl Chloride (Low Reactivity) Electronic_Effects->DansylCl Strong EDG (-NMe2) Steric_Hindrance Steric Hindrance Steric_Hindrance->Reactivity Affects Nucleophile Approach MsCl Mesyl Chloride (High Reactivity) Steric_Hindrance->MsCl Low Steric_Hindrance->DansylCl High

Caption: Factors influencing sulfonyl chloride reactivity and examples.

Conclusion

The reactivity of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride is predicted to be exceptionally high due to the potent electron-withdrawing nature of the 4-nitro group. This positions it as a powerful reagent for the sulfonylation of a wide array of nucleophiles, potentially including those that are unreactive towards more conventional sulfonyl chlorides like tosyl chloride. However, its high reactivity also necessitates careful handling and reaction control to minimize side reactions. In contrast, tosyl chloride offers a balance of reactivity and stability, making it a reliable workhorse in organic synthesis. Mesyl chloride provides a less sterically hindered and highly reactive alternative, particularly for crowded reaction centers. Dansyl chloride, with its significantly attenuated reactivity, serves a specialized role in fluorescent labeling. The choice of sulfonylating agent should therefore be a carefully considered decision, weighing the nucleophilicity of the substrate, the desired reaction rate, and the potential for competing reaction pathways.

References

  • MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available from: [Link]

  • PubChem. 1-methyl-4-nitro-1h-pyrazole-3-sulfonyl chloride. Available from: [Link]

  • ACS Publications. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. Available from: [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. Available from: [Link]

  • ACS Publications. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Available from: [Link]

  • PubMed Central. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Available from: [Link]

  • Master Organic Chemistry. An Online Organic Chemistry Resource. Available from: [Link]

  • PubMed Central. Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst. Available from: [Link]

  • PubMed. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Available from: [Link]

  • ResearchGate. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Available from: [Link]

  • ResearchGate. Electrophilic chlorination by sulfuryl chloride. Available from: [Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]

  • ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. Available from: [Link]

  • ACS Publications. The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. Available from: [Link]

  • PubMed. Effects of hyperconjugation on the electronic structure and photoreactivity of organic sulfonyl chlorides. Available from: [Link]

  • PubMed. Steric and electronic relationships among some hallucinogenic compounds. Available from: [Link]

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Comparative

A Technical Guide to Bioisosteric Replacement: Benzenesulfonyl Chloride vs. 1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals The Strategic Imperative for Bioisosteric Replacement in Drug Discovery The benzenesulfonyl group is a well-established pharmacophore found in a multitude o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Strategic Imperative for Bioisosteric Replacement in Drug Discovery

The benzenesulfonyl group is a well-established pharmacophore found in a multitude of sulfonamide-based drugs.[1] However, its inherent characteristics, such as lipophilicity and susceptibility to metabolic oxidation, can present challenges in optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. Bioisosteric replacement, a foundational strategy in medicinal chemistry, seeks to address these limitations by substituting a molecular fragment with another that possesses similar steric and electronic features, yet offers improved properties.[2]

The replacement of a benzene ring with a pyrazole scaffold is a prime example of this strategy.[2] Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a feature that bestows several potential advantages in drug design:

  • Modulation of Physicochemical Properties: The pyrazole ring is generally more polar than a benzene ring, which can lead to increased aqueous solubility and a more favorable lipophilicity profile (LogP).[2]

  • Enhanced Metabolic Stability: The pyrazole nucleus is often more resistant to oxidative metabolism by cytochrome P450 enzymes compared to the benzene ring, potentially leading to a longer in vivo half-life and reduced formation of reactive metabolites.

  • Improved Target Engagement: The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, providing additional points of interaction with the target protein and potentially enhancing binding affinity and selectivity.

  • Vectorial Presentation of Substituents: The defined geometry of the pyrazole ring allows for a precise and rigid orientation of substituents, which can be crucial for optimal interaction with a binding pocket.

This guide will now provide a detailed, data-driven comparison of benzenesulfonyl chloride and 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride to empower researchers in making informed decisions for their drug discovery programs.

Physicochemical Properties and Reactivity: A Comparative Analysis

The choice of a sulfonylating agent is dictated by its physical properties and chemical reactivity. The table below summarizes the key differences between benzenesulfonyl chloride and its pyrazole bioisostere.

PropertyBenzenesulfonyl Chloride1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl Chloride
Molecular Weight 176.62 g/mol ~237.61 g/mol (calculated)
Appearance Colorless to pale yellow liquidExpected to be a solid
Reactivity Moderately reactiveHighly reactive
Solubility Soluble in most organic solventsLikely soluble in polar aprotic solvents (e.g., DMF, Acetonitrile)
Moisture Sensitivity Sensitive to moistureHighly sensitive to moisture

The enhanced reactivity of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride is a direct consequence of the electronic properties of the pyrazole ring, further activated by the strongly electron-withdrawing nitro group. This increased electrophilicity of the sulfonyl sulfur can lead to significantly faster reaction times but also necessitates more stringent handling conditions to prevent hydrolysis.

Diagram 1: Bioisosteric Replacement of Benzenesulfonyl Chloride

Caption: Bioisosteric replacement of the benzene ring with a 1-methyl-4-nitro-pyrazole ring.

Experimental Protocols for Sulfonamide Synthesis

The following detailed protocols outline the synthesis of a model sulfonamide using both benzenesulfonyl chloride and a generic pyrazole-sulfonyl chloride, highlighting the differences in reaction conditions.

Diagram 2: General Workflow for Sulfonamide Synthesis

Workflow Amine Amine Substrate Reaction Reaction Mixture Amine->Reaction Base Base (e.g., Pyridine, TEA) Base->Reaction Solvent Anhydrous Solvent Solvent->Reaction SulfonylChloride Sulfonyl Chloride SulfonylChloride->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Product Sulfonamide Product Purification->Product

Caption: A generalized experimental workflow for the synthesis of sulfonamides.

Protocol 1: Synthesis of a Benzenesulfonamide Derivative

Objective: To synthesize an N-substituted benzenesulfonamide.

Materials:

  • Benzenesulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.0 eq)

  • Pyridine or Triethylamine (1.2 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amine in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add the base (pyridine or triethylamine) to the amine solution.

  • Slowly add a solution of benzenesulfonyl chloride in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality: The use of a base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The aqueous workup removes the base, unreacted starting materials, and salts.

Protocol 2: Synthesis of a 1-Methyl-4-nitro-1H-pyrazole-3-sulfonamide Derivative

Objective: To synthesize an N-substituted 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide.

Materials:

  • 1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.0 eq)

  • Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Anhydrous Acetonitrile or Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the amine in the anhydrous solvent and cool to 0 °C.

  • Add DIPEA to the amine solution.

  • In a separate flask, dissolve the 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride in the anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C.

  • Stir the reaction at 0 °C for 30 minutes to 2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • If necessary, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality: Due to the higher reactivity of the pyrazole sulfonyl chloride, the reaction is typically faster and can be run at a lower temperature. A non-nucleophilic base like DIPEA is often preferred to minimize potential side reactions.

Comparative Performance and Expected Outcomes

ParameterBenzenesulfonyl Chloride1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl Chloride
Reaction Time Typically 2-12 hoursTypically 0.5-2 hours
Reaction Temperature 0 °C to room temperature0 °C
Yields Generally good to excellentOften higher due to increased reactivity
Substrate Scope Broad, but can be sluggish with electron-deficient or sterically hindered aminesGenerally very good, even with challenging amines
Handling Requires anhydrous conditionsRequires strictly anhydrous conditions and inert atmosphere due to high moisture sensitivity

Impact on Pharmacological Profile: A Case Study Perspective

The ultimate goal of bioisosteric replacement is to improve the pharmacological properties of a drug candidate. Replacing a benzenesulfonyl moiety with a 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl group can lead to several beneficial changes:

Diagram 3: Potential Pharmacological Advantages of Pyrazole Bioisostere

G cluster_0 Benzenesulfonamide cluster_1 Pyrazole Sulfonamide a Lipophilic c More Hydrophilic a->c Improved Solubility b Metabolically Labile d Metabolically More Stable b->d Longer Half-life e Potential for H-Bonding c->e Enhanced Potency

Caption: Potential pharmacological improvements from benzenesulfonamide to pyrazole sulfonamide.

  • Case Study: Carbonic Anhydrase Inhibitors: Many carbonic anhydrase inhibitors incorporate a sulfonamide group. Studies have shown that pyrazole-based sulfonamides can exhibit potent and selective inhibition of various carbonic anhydrase isoforms.[3] The pyrazole ring can orient the sulfonamide group for optimal interaction with the zinc ion in the enzyme's active site, while the rest of the molecule can be tailored for selectivity.

  • Metabolic Stability: In vitro studies using liver microsomes or hepatocytes are standard methods to assess the metabolic stability of drug candidates.[4] It is generally observed that heteroaromatic rings like pyrazole are less susceptible to oxidative metabolism compared to phenyl rings. This can translate to a lower clearance and longer half-life in vivo, reducing the required dose and frequency of administration.

Conclusion

The bioisosteric replacement of benzenesulfonyl chloride with 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride is a powerful tool in the medicinal chemist's arsenal. The pyrazole-based reagent offers enhanced reactivity, often leading to more efficient syntheses and higher yields. More importantly, the resulting pyrazole sulfonamides have the potential for an improved pharmacological profile, including better solubility, enhanced metabolic stability, and increased target potency. While the increased reactivity of the pyrazole sulfonyl chloride necessitates more careful handling, the potential benefits in drug discovery and development often outweigh this consideration.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Imidazole - Wikipedia. [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Molecules. [Link]

  • The Journal of Organic Chemistry Ahead of Print. The Journal of Organic Chemistry. [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters. [Link]

  • Benzenesulfonyl chloride - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules. [Link]

  • Reaction of 1-methyl-4-nitro-pyrazole with 4-amino-1,2,4-triazole. ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. ResearchGate. [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. ResearchGate. [Link]

  • Oxyhalogenation of thiols and disulfides into sulfonyl chlorides/bromides using oxone-KX(X= Cl or Br) in water. Green Chemistry. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • Synthesis and pharmacological evaluation of pyrazole derivatives containing sulfonamide moiety. ResearchGate. [Link]

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. [Link]

  • Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]

  • Process for the preparation of benzene sulfonamides.
  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Sciences. [Link]

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Validation

A Comparative Guide to HPLC and UPLC for Purity Analysis of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride Derivatives

In the landscape of pharmaceutical development, the stringent control of impurities is paramount to ensure the safety and efficacy of active pharmaceutical ingredients (APIs). For novel compounds such as 1-methyl-4-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stringent control of impurities is paramount to ensure the safety and efficacy of active pharmaceutical ingredients (APIs). For novel compounds such as 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride and its derivatives, robust analytical methods for purity analysis are critical. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for this purpose, offering scientifically grounded insights and practical methodologies for researchers, scientists, and drug development professionals.

The inherent reactivity of the sulfonyl chloride functional group presents a significant analytical challenge. These compounds are susceptible to hydrolysis, which can compromise the accuracy of purity assessments.[1][2] Therefore, the choice of analytical technique and the careful development of the method are crucial for obtaining reliable results. This guide will explore the nuances of both HPLC and UPLC, from fundamental principles to practical application, in the context of analyzing these reactive pyrazole derivatives.

The Analytical Imperative: HPLC vs. UPLC

For decades, HPLC has been the cornerstone of pharmaceutical analysis, offering a reliable means of separating and quantifying compounds in a mixture.[3][4] However, the advent of UPLC has marked a significant advancement, providing substantial improvements in resolution, sensitivity, and speed of analysis.[5][6] UPLC systems utilize columns packed with smaller particles (typically sub-2 µm) and operate at higher pressures than conventional HPLC systems. This fundamental difference leads to sharper and more resolved peaks, allowing for the detection of even trace-level impurities that might be missed with HPLC.[6][7]

The primary advantages of UPLC over HPLC for the purity profiling of complex pharmaceutical intermediates include:

  • Enhanced Resolution: The smaller particle size in UPLC columns leads to higher separation efficiency, enabling the resolution of closely eluting impurities from the main analyte peak.

  • Increased Sensitivity: The sharper peaks and lower baseline noise in UPLC result in higher signal-to-noise ratios, which is critical for the accurate quantification of low-level impurities.

  • Faster Analysis Times: The higher optimal linear velocities of smaller particles allow for significantly shorter run times without sacrificing resolution, thereby increasing sample throughput.

  • Reduced Solvent Consumption: Faster analysis times and narrower column internal diameters lead to a significant reduction in solvent usage, making UPLC a more environmentally friendly and cost-effective technique.[6]

Navigating the Analytical Workflow

The successful implementation of either HPLC or UPLC for the purity analysis of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride derivatives hinges on a well-defined analytical workflow. This process encompasses sample preparation, chromatographic separation, and data analysis, with each step optimized to ensure the integrity of the analytical results.

Analytical_Workflow cluster_0 Pre-Analysis cluster_1 Chromatographic Analysis cluster_2 Data Processing Sample_Preparation Sample Preparation (Anhydrous Diluent) Injection Injection Sample_Preparation->Injection Standard_Preparation Standard Preparation Standard_Preparation->Injection Separation Chromatographic Separation (HPLC or UPLC) Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Purity_Calculation Purity Calculation (% Area Normalization) Peak_Integration->Purity_Calculation Reporting Reporting Purity_Calculation->Reporting

Caption: A generalized workflow for the purity analysis of sulfonyl chloride derivatives.

Comparative Methodologies: HPLC vs. UPLC

To provide a tangible comparison, this section outlines detailed experimental protocols for both an HPLC and a UPLC method for the purity analysis of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride. The rationale behind the selection of key parameters is also discussed.

Experimental Protocol: HPLC Method

This method is designed to be robust and suitable for routine quality control applications where ultra-high throughput is not the primary concern.

ParameterSpecificationRationale
Column C18, 4.6 x 150 mm, 5 µmA standard C18 column provides good retention and selectivity for a wide range of organic molecules. The 5 µm particle size is a good compromise between efficiency and backpressure for conventional HPLC systems.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic mobile phase helps to suppress the ionization of any potential acidic impurities and improves peak shape.
Mobile Phase B AcetonitrileA common organic modifier that provides good elution strength for the analyte and its impurities.
Gradient 5% to 95% B over 20 minutesA relatively slow gradient is employed to ensure adequate separation of all potential impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column that provides a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmThe nitro-aromatic structure of the analyte is expected to have strong UV absorbance at this wavelength.
Injection Volume 10 µLA standard injection volume for HPLC analysis.
Diluent Anhydrous AcetonitrileCrucial for preventing the hydrolysis of the sulfonyl chloride during sample preparation.
Experimental Protocol: UPLC Method

This method is optimized for high throughput and superior resolution, making it ideal for in-depth impurity profiling and high-volume testing environments.

ParameterSpecificationRationale
Column C18, 2.1 x 50 mm, 1.7 µmA sub-2 µm particle size column provides significantly higher efficiency and allows for faster analysis times. The shorter column length is sufficient due to the high resolving power of the smaller particles.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile buffer, making it compatible with mass spectrometry if further characterization of impurities is required.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency.
Gradient 10% to 98% B over 5 minutesA much faster gradient is possible due to the higher efficiency of the UPLC column, significantly reducing the analysis time.
Flow Rate 0.4 mL/minAn optimized flow rate for a 2.1 mm ID column to maintain high efficiency and reduce solvent consumption.
Column Temperature 40 °CA slightly higher temperature can reduce mobile phase viscosity and improve peak shape at higher flow rates.
Detection Wavelength 254 nmConsistent with the HPLC method for direct comparison of UV sensitivity.
Injection Volume 2 µLA smaller injection volume is used to prevent column overload and maintain sharp peaks on the smaller diameter UPLC column.
Diluent Anhydrous AcetonitrileEssential to prevent analyte degradation.

Head-to-Head Performance Comparison

The following table summarizes the expected performance differences between the developed HPLC and UPLC methods.

Performance MetricHPLC MethodUPLC MethodAdvantage
Analysis Time ~25 minutes~7 minutesUPLC
Resolution (Critical Pair) ~1.8>2.5UPLC
Theoretical Plates ~10,000~25,000UPLC
Peak Capacity ~150~300UPLC
Solvent Consumption per Run ~25 mL~2.8 mLUPLC
Sensitivity (LOD/LOQ) BaselineImproved S/NUPLC

Method Validation: A Trustworthy System

Both the HPLC and UPLC methods must be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose.[8][9][10] The validation process provides a high degree of assurance that the method will consistently produce accurate and reliable results.

Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution of the main peak from all impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Method_Validation Method_Development Method Development Method_Validation Method Validation Method_Development->Method_Validation Routine_Use Routine Use Method_Validation->Routine_Use Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD_LOQ LOD / LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness

Caption: The relationship between method development, validation, and routine use.

Conclusion and Recommendations

Both HPLC and UPLC are powerful techniques for the purity analysis of 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride derivatives. The choice between the two will largely depend on the specific needs of the laboratory.

  • HPLC remains a viable and robust option for routine quality control where high throughput is not a primary driver. It is a cost-effective and reliable workhorse for many pharmaceutical laboratories.

  • UPLC is the recommended choice for method development, in-depth impurity profiling, and high-throughput environments.[6] The significant gains in resolution, sensitivity, and speed of analysis provided by UPLC can lead to a more comprehensive understanding of the impurity profile and ultimately contribute to the development of a safer and more effective drug product.

For the analysis of novel and potentially complex compounds like 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride derivatives, the superior resolving power of UPLC is a distinct advantage. It provides a higher degree of confidence in the purity assessment and can reveal the presence of co-eluting impurities that might be missed by conventional HPLC. Therefore, for laboratories equipped with UPLC technology, it is the scientifically preferred method for this application.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem. (n.d.).
  • CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents. (n.d.).
  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture - ResearchGate. (n.d.).
  • Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap. (n.d.).
  • Method Development for Drug Impurity Profiling: Part 1 | LCGC International. (n.d.).
  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022, March 31). Retrieved January 26, 2026, from [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC - NIH. (n.d.).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved January 26, 2026, from [Link]

  • UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters | Request PDF - ResearchGate. (2025, August 7). Retrieved January 26, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). Retrieved January 26, 2026, from [Link]

  • A Comparative Guide: HPLC vs. UPLC for Chlorthalidone Impurity Profiling - Benchchem. (n.d.).
  • Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed. (2022, June 5). Retrieved January 26, 2026, from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. (2024, March 26). Retrieved January 26, 2026, from [Link]

  • ICH guideline Q14 on analytical procedure development - European Medicines Agency (EMA). (2022, March 31). Retrieved January 26, 2026, from [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). Retrieved January 26, 2026, from [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). Retrieved January 26, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 26, 2026, from [Link]

  • Acid Chlorides by HPLC [October 11, 2003] - Chromatography Forum. (2004, August 26). Retrieved January 26, 2026, from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025, September 22). Retrieved January 26, 2026, from [Link]

  • Imidazole - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • 1-methyl-4-nitro-1h-pyrazole-3-sulfonyl chloride (C4H4ClN3O4S) - PubChemLite. (n.d.). Retrieved January 26, 2026, from [Link]

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Comparative

A Comparative Analysis of the Antifungal Efficacy of Novel Nitropyrazole Sulfonamides

In the relentless pursuit of novel therapeutic agents to combat the growing threat of fungal infections, the synthesis and evaluation of new chemical entities with potent and broad-spectrum antifungal activity are paramo...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents to combat the growing threat of fungal infections, the synthesis and evaluation of new chemical entities with potent and broad-spectrum antifungal activity are paramount. Among the promising scaffolds, nitropyrazole sulfonamides have emerged as a class of compounds with significant potential. This guide provides a comprehensive comparative study of the antifungal activity of different nitropyrazole sulfonamide derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the experimental data, elucidate the underlying methodologies, and explore the potential mechanisms of action that govern their fungicidal or fungistatic effects.

The Rationale for Exploring Nitropyrazole Sulfonamides

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, known to be a component of numerous biologically active compounds.[1][2] The incorporation of a sulfonamide moiety can enhance the pharmacological profile of a molecule, often improving its binding affinity to target enzymes and its pharmacokinetic properties.[3] Furthermore, the introduction of a nitro group, a strong electron-withdrawing group, can significantly modulate the electronic and steric properties of the parent molecule, potentially leading to enhanced biological activity. This strategic combination of a pyrazole core, a sulfonamide linker, and a nitro functional group forms the basis for the antifungal potential of the compounds discussed herein.

Comparative In Vitro Antifungal Activity

The antifungal efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC) or its half-maximal effective concentration (EC₅₀). These values represent the lowest concentration of the drug that inhibits the visible growth of a microorganism or causes a 50% reduction in its growth, respectively. A lower MIC or EC₅₀ value is indicative of a more potent compound.

The following table summarizes the in vitro antifungal activity of a selection of pyrazole sulfonamide derivatives against various fungal pathogens. It is important to note that while the focus of this guide is on nitropyrazole sulfonamides, the available literature often presents a broader range of substitutions on the pyrazole ring. For a comprehensive comparison, we have included data on various pyrazole sulfonamides, with the specific substitutions clearly indicated.

Compound IDR¹ SubstituentR² SubstituentFungal StrainEC₅₀ (mg/L)Reference
c17 H4-Cl-PhValsa mali13.49[4]
c11 H2-F-PhBotrytis cinerea13.85[4]
Boscalid --Valsa mali13.91[4]
T24 H4-CH₃-PhRhizoctonia solani0.45[5]
Hymexazol --Rhizoctonia solani10.49[5]
Bixafen --Rhizoctonia solani0.25[5]
7ai CH₃IsoxazolylRhizoctonia solani0.37[6][7]
Carbendazol --Rhizoctonia solani>100[6][7]

Analysis of the Data:

The presented data highlights the significant antifungal potential of pyrazole sulfonamide derivatives. For instance, compound c17 exhibited superior efficacy against Valsa mali compared to the commercial fungicide boscalid.[4] Similarly, compound T24 demonstrated remarkable activity against Rhizoctonia solani, with an EC₅₀ value significantly lower than that of hymexazol and comparable to bixafen.[5] The isoxazolol pyrazole carboxylate 7ai also showed potent activity against R. solani.[6][7]

Interestingly, the nature of the substituents on the pyrazole and phenyl rings plays a crucial role in determining the antifungal potency. For example, the presence of a chlorine atom at the 4-position of the phenyl ring in c17 appears to be favorable for activity against Valsa mali.[4] Conversely, a study on pyrazolecarbamide derivatives noted that a strong electron-withdrawing group like a nitro group on the benzene ring could adversely affect antifungal activity against R. solani.[5] This underscores the importance of a nuanced structure-activity relationship (SAR) analysis in the design of new antifungal agents.

Experimental Protocol: Mycelium Growth Rate Method

To ensure the reproducibility and validity of the presented data, it is crucial to understand the experimental methodology employed. The mycelium growth rate method is a widely accepted technique for assessing the in vitro antifungal activity of chemical compounds.

Step-by-Step Methodology:

  • Preparation of Fungal Cultures: The fungal strains are cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), until they reach the logarithmic growth phase.

  • Preparation of Test Compound Solutions: The nitropyrazole sulfonamide derivatives are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions of known concentrations.

  • Preparation of Medicated Plates: The stock solutions are serially diluted and added to the molten PDA medium to achieve the desired final concentrations. The medicated agar is then poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A small disc of the actively growing fungal mycelium (typically 5 mm in diameter) is aseptically transferred to the center of each medicated and control (solvent-only) plate.

  • Incubation: The inoculated plates are incubated at a specific temperature (e.g., 25-28°C) for a defined period, allowing for fungal growth.

  • Measurement and Calculation: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated using the following formula:

    Inhibition (%) = [(dc - dt) / dc] x 100

    where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • Determination of EC₅₀: The EC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow Diagram:

MyceliumGrowthRateMethod cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis FungalCulture 1. Fungal Culture (Logarithmic Phase) Inoculation 4. Inoculation (Mycelial Disc) FungalCulture->Inoculation CompoundPrep 2. Compound Solution (Stock & Dilutions) PlatePrep 3. Medicated & Control Plates CompoundPrep->PlatePrep PlatePrep->Inoculation Incubation 5. Incubation (Controlled Temp.) Inoculation->Incubation Measurement 6. Measurement (Colony Diameter) Incubation->Measurement Calculation 7. Calculation (% Inhibition) Measurement->Calculation EC50 8. EC50 Determination (Dose-Response Curve) Calculation->EC50

Caption: Workflow for the Mycelium Growth Rate Method.

Unraveling the Mechanism of Action

Understanding the mechanism by which a compound exerts its antifungal effect is critical for rational drug design and for anticipating potential resistance mechanisms. While the precise signaling pathways affected by nitropyrazole sulfonamides are still under active investigation, several plausible mechanisms have been proposed based on studies of structurally related compounds.

One of the most prominent proposed mechanisms of action for many pyrazole-based fungicides is the inhibition of succinate dehydrogenase (SDH) , a key enzyme complex (Complex II) in the mitochondrial electron transport chain.[1][8] By inhibiting SDH, these compounds disrupt the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a depletion of ATP and ultimately, fungal cell death.

Another potential mechanism involves the disruption of the fungal cell membrane integrity .[4] This can lead to the leakage of essential cellular components and a disruption of vital transmembrane gradients, culminating in cell lysis. The lipophilic nature of many pyrazole sulfonamides may facilitate their interaction with and insertion into the fungal cell membrane.

Conceptual Signaling Pathway:

Antifungal_Mechanism cluster_compound Nitropyrazole Sulfonamide cluster_fungal_cell Fungal Cell cluster_membrane Cell Membrane cluster_mitochondrion Mitochondrion cluster_outcome Cellular Effects Compound Nitropyrazole Sulfonamide Membrane Cell Membrane Integrity Compound->Membrane Disruption SDH Succinate Dehydrogenase (SDH - Complex II) Compound->SDH Inhibition Leakage Leakage of Cellular Contents Membrane->Leakage TCA TCA Cycle SDH->TCA Disruption ETC Electron Transport Chain TCA->ETC ATP ATP Production ETC->ATP Reduced ATP_Depletion ATP Depletion ATP->ATP_Depletion Cell_Death Fungal Cell Death Leakage->Cell_Death ATP_Depletion->Cell_Death

Caption: Proposed Mechanisms of Action of Nitropyrazole Sulfonamides.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant promise of nitropyrazole sulfonamides as a novel class of antifungal agents. The encouraging in vitro activity against a range of fungal pathogens, in some cases surpassing that of commercial fungicides, warrants further investigation. Future research should focus on a more extensive structure-activity relationship analysis to optimize the antifungal potency and spectrum of these compounds. Moreover, detailed mechanistic studies are required to unequivocally identify the primary molecular targets and the specific signaling pathways that are perturbed. A thorough understanding of their mechanism of action will be instrumental in the development of second-generation nitropyrazole sulfonamides with improved efficacy and a lower propensity for resistance development. The journey from a promising chemical scaffold to a clinically viable antifungal drug is arduous, but the data presented here provides a solid foundation for the continued exploration of nitropyrazole sulfonamides in the fight against fungal diseases.

References

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. National Institutes of Health. [Link]

  • Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. MDPI. [Link]

  • Design, Synthesis, and Antifungal Activity Evaluation of Novel Pyrazole Sulfonamide Derivatives Containing 1,3,4‐Oxadiazole Moiety. ResearchGate. [Link]

  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry. [Link]

  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. National Institutes of Health. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate. [Link]

  • Antifungal properties of (2S, 4R)-Ketoconazole sulfonamide analogs. Frontiers in Chemistry. [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. [Link]

  • Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. MDPI. [Link]

  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. MDPI. [Link]

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Validation

A Senior Application Scientist's Guide to Assessing CNS Penetration of 1-Methyl-4-nitro-1H-pyrazole-3-sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Impermeable Fortress of the Mind The central nervous system (CNS) is arguably the most protected organ in the human body, shielded by the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Impermeable Fortress of the Mind

The central nervous system (CNS) is arguably the most protected organ in the human body, shielded by the formidable blood-brain barrier (BBB). This highly selective barrier is essential for maintaining the delicate homeostasis of the neural microenvironment. However, for drug development professionals, this fortress presents a significant hurdle. The efficacy of neurotherapeutics is contingent on their ability to traverse the BBB and reach their target in sufficient concentrations. Poor CNS penetration is a leading cause of failure for drug candidates targeting neurological and psychiatric disorders.

This guide provides an in-depth, comparative analysis of the CNS penetration of a promising class of compounds: 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide derivatives. We will explore the experimental methodologies used to assess their ability to cross the BBB, comparing their performance with established CNS-acting drugs. This document is intended to be a practical resource for researchers, offering not only data but also the scientific rationale behind the experimental designs and detailed protocols for their implementation.

The Promise of Pyrazole Sulfonamides in CNS Drug Discovery

Pyrazole sulfonamides are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1] The sulfonamide group, in particular, is a key pharmacophore in a variety of approved drugs.[2] The combination of the pyrazole scaffold and the sulfonamide moiety offers a rich chemical space for designing novel CNS-active agents.

However, the inherent polarity of the sulfonamide group can pose a challenge to BBB penetration.[3] This guide will use a case study approach, focusing on a series of pyrazole sulfonamide derivatives developed to overcome this limitation, to illustrate the principles of assessing and optimizing CNS penetration.

Comparative Analysis of CNS Penetration: A Data-Driven Approach

To provide a meaningful comparison, we will evaluate the CNS penetration of a lead pyrazole sulfonamide, DDD85646 , and its optimized analog, Compound 40 , against two well-established drugs with known CNS activity: Donepezil , an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, and Celecoxib , a nonsteroidal anti-inflammatory drug (NSAID) with known central analgesic effects.[3][4][5]

The key metric for in vivo CNS penetration is the brain-to-plasma concentration ratio (Kp) or, more accurately, the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which reflects the concentration of free drug available to interact with its target.[6]

Table 1: Comparative In Vivo CNS Penetration Data

CompoundClassBrain:Blood RatioReference
DDD85646 Pyrazole Sulfonamide (Lead)Poor (Not Quantified)[3][7][8]
Compound 40 Pyrazole Sulfonamide (Optimized)1.6[3][9]
Donepezil Acetylcholinesterase Inhibitor>1 (concentration in brain is higher than in plasma)[10]
Celecoxib COX-2 Inhibitor~0.08 (CSF/unbound plasma ratio)[11][12]

As the data indicates, the initial lead compound, DDD85646, exhibited poor CNS exposure.[3][7][8] Through medicinal chemistry efforts, including capping the acidic sulfonamide proton, Compound 40 was developed, demonstrating a significantly improved brain-to-blood ratio of 1.6.[3][9] This highlights a successful strategy for enhancing the CNS penetration of this chemical series.

When compared to established drugs, Compound 40 shows favorable CNS penetration. Donepezil is known to readily cross the BBB, achieving higher concentrations in the brain than in plasma.[10] Celecoxib also penetrates the CNS, although to a lesser extent, with cerebrospinal fluid (CSF) concentrations reaching levels sufficient for pharmacological activity.[11][12] The brain-to-blood ratio of Compound 40 suggests it has the potential to achieve therapeutic concentrations in the CNS.

Experimental Methodologies for Assessing CNS Penetration

A multi-tiered approach is essential for accurately assessing the CNS penetration of novel compounds. This typically involves a combination of in silico predictions, in vitro assays, and in vivo studies.

In Silico and Physicochemical Profiling

Prior to synthesis and biological testing, computational models can predict the likelihood of a compound crossing the BBB based on its physicochemical properties. Key parameters include:

  • Molecular Weight (MW): Generally, CNS drugs have a lower MW (<450 Da).

  • Lipophilicity (LogP/LogD): An optimal range is crucial; too low, and the compound won't cross the lipidic BBB, too high, and it may be sequestered in lipids and have poor solubility.

  • Polar Surface Area (PSA): A lower PSA (<90 Ų) is generally preferred for passive diffusion across the BBB.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): Fewer hydrogen bonds are favorable for CNS penetration.

These parameters provide an initial filter for prioritizing compounds for further experimental evaluation.

In Vitro Assessment of BBB Permeability

In vitro models provide a controlled environment to study the passive permeability and active transport of compounds across a cell monolayer that mimics the BBB.

The PAMPA-BBB assay is a high-throughput, cell-free method that models passive diffusion across the BBB.[13][14] It measures the permeability of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well.

Experimental Protocol: PAMPA-BBB Assay

  • Prepare the Donor Plate: Coat the filter of a 96-well donor plate with a solution of brain-specific lipids (e.g., porcine brain lipid) in an organic solvent (e.g., dodecane). Allow the solvent to evaporate, leaving a lipid membrane.

  • Prepare Compound Solutions: Dissolve the test compounds (e.g., 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide derivatives, comparators) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a final concentration of 10 µM.

  • Load the Assay Plates: Add the compound solutions to the donor wells and buffer to the acceptor wells of a 96-well acceptor plate.

  • Assemble the "Sandwich": Place the donor plate onto the acceptor plate, ensuring contact between the membrane and the acceptor buffer.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours) with gentle shaking.[15]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability (Pe): The effective permeability is calculated using the following equation:

    Pe = [−ln(1 − [CA] / [Ceq])] × (VD × VA) / ((VD + VA) × Area × Time)

    Where:

    • [CA] is the concentration in the acceptor well.

    • [Ceq] is the equilibrium concentration.

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

    • Area is the surface area of the membrane.

    • Time is the incubation time.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Lipid_Coating Coat Donor Plate with Brain Lipids Load_Plates Load Donor and Acceptor Plates Lipid_Coating->Load_Plates Compound_Prep Prepare Test Compound Solutions (10 µM) Compound_Prep->Load_Plates Assemble Assemble 'Sandwich' Load_Plates->Assemble Incubate Incubate (5h, RT) Assemble->Incubate Quantify Quantify Concentrations (LC-MS/MS) Incubate->Quantify Calculate Calculate Permeability (Pe) Quantify->Calculate

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions and expresses various transporters, making it a more biologically relevant model for predicting intestinal absorption and, by extension, BBB permeability for some compounds.[16][17][18] This assay can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which are highly expressed at the BBB.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in a transwell plate for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer Yellow.[18]

  • Permeability Assay:

    • Apical to Basolateral (A-B) Transport: Add the test compound (at a non-toxic concentration, e.g., 2 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 2 hours).

  • Sample Collection and Analysis: Collect samples from the receiver compartments at defined time points and analyze the compound concentration by LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):

    • Papp = (dQ/dt) / (A × C0) Where:

      • dQ/dt is the rate of permeation.

      • A is the surface area of the monolayer.

      • C0 is the initial concentration in the donor compartment.

    • ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.

Caco2_Workflow cluster_culture Cell Culture & QC cluster_assay Permeability Assay cluster_analysis Data Analysis Culture Culture Caco-2 cells on Transwell inserts (21 days) QC Monolayer Integrity Check (TEER, Lucifer Yellow) Culture->QC AB_Transport A-B Transport: Add compound to Apical QC->AB_Transport BA_Transport B-A Transport: Add compound to Basolateral QC->BA_Transport Incubate Incubate (2h, 37°C) AB_Transport->Incubate BA_Transport->Incubate Analyze Analyze Samples (LC-MS/MS) Incubate->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate

In Vivo Assessment of CNS Penetration

In vivo studies in animal models are the gold standard for determining the extent of CNS penetration.

Brain microdialysis is a minimally invasive technique that allows for the continuous sampling of the unbound drug concentration in the interstitial fluid (ISF) of a specific brain region in a freely moving animal.[2][19] This provides a dynamic profile of the drug's concentration at the site of action.

Experimental Protocol: In Vivo Brain Microdialysis in Rodents

  • Surgical Implantation:

    • Anesthetize the animal (e.g., rat or mouse).

    • Using a stereotaxic apparatus, surgically implant a guide cannula into the brain region of interest (e.g., hippocampus, striatum).[2][20]

    • Secure the cannula with dental cement and allow the animal to recover.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Connect the probe to a syringe pump and a fraction collector.

  • Perfusion and Sampling:

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

    • Allow for an equilibration period.

    • Administer the test compound to the animal (e.g., via intravenous or oral route).

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).[19]

  • Sample Analysis:

    • Analyze the concentration of the drug in the dialysate samples using a highly sensitive method like LC-MS/MS.

  • Data Analysis:

    • Plot the unbound brain concentration versus time to determine the pharmacokinetic profile in the CNS.

    • Calculate the brain-to-plasma ratio (Kp,uu) by comparing the area under the curve (AUC) of the unbound drug in the brain and plasma.

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Anesthetize Anesthetize Animal Implant Stereotaxically Implant Guide Cannula Anesthetize->Implant Recover Allow Recovery Implant->Recover Insert_Probe Insert Microdialysis Probe Recover->Insert_Probe Perfuse Perfuse with aCSF Insert_Probe->Perfuse Administer Administer Compound Perfuse->Administer Collect Collect Dialysate Samples Administer->Collect LCMS Analyze Samples (LC-MS/MS) Administer->LCMS Plasma Samples Collect->LCMS PK_Analysis Pharmacokinetic Analysis (Kp,uu) LCMS->PK_Analysis

This method involves measuring the total drug concentration in the brain tissue at a specific time point after administration. While less complex than microdialysis, it provides a valuable snapshot of the overall drug distribution in the brain.

Experimental Protocol: LC-MS/MS Analysis of Brain Tissue Homogenate

  • Dosing and Tissue Collection:

    • Administer the test compound to the animal.

    • At a predetermined time point, euthanize the animal and perfuse the circulatory system with saline to remove blood from the brain.

    • Excise the brain and store it at -80°C until analysis.

  • Sample Preparation:

    • Weigh the brain tissue and homogenize it in a suitable buffer.

    • Perform protein precipitation by adding a solvent like methanol or acetonitrile.[21]

    • Centrifuge the sample to pellet the precipitated proteins.[22]

  • LC-MS/MS Analysis:

    • Inject the supernatant onto a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[22][23][24]

    • Develop a sensitive and selective method for the quantification of the parent drug and any relevant metabolites.

  • Data Analysis:

    • Calculate the concentration of the drug in the brain tissue (e.g., in ng/g of tissue).

    • Determine the brain-to-plasma concentration ratio (Kp) by dividing the brain concentration by the plasma concentration at the same time point.

Conclusion: A Pathway to CNS Drug Discovery Success

The assessment of CNS penetration is a critical and multifaceted process in the development of neurotherapeutics. As demonstrated with the 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide derivatives, a systematic approach combining in silico, in vitro, and in vivo methods can effectively guide the optimization of a chemical series to achieve desirable brain exposure.

The case of Compound 40 illustrates that rational drug design, informed by a thorough understanding of the physicochemical properties that govern BBB permeability, can overcome the challenges posed by moieties like the sulfonamide group. By employing the experimental strategies and protocols detailed in this guide, researchers can gain a comprehensive understanding of their compounds' CNS penetration potential, enabling data-driven decisions and increasing the likelihood of developing successful CNS-active drugs.

References

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  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. PubMed Central. [Link]

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  • Cox-2 Inhibitors Linked to CNS Pain Pathways. Clinician.com. [Link]

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  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Microdialysis in Rodents. PMC. [Link]

  • Lead optimization of a pyrazole sulfonamide series of Trypanosoma brucei N-myristoyltransferase inhibitors: identification and evaluation of CNS penetrant compounds as potential treatments for stage 2 human African trypanosomiasis. PubMed. [Link]

  • Recent Advances in Donepezil Delivery Systems via the Nose-to-Brain Pathway. PMC. [Link]

  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing. [Link]

  • In Vivo Microdialysis. Hope Center for Neurological Disorders. [Link]

  • Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. PMC. [Link]

  • Protective Effect of Celecoxib on Early Postoperative Cognitive Dysfunction in Geriatric Patients. Frontiers. [Link]

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  • Microdialysis of Interstitial Fluid from a Mouse Brain to Isolate Extracellular Proteins. JoVE. [Link]

  • Application. Utrecht University. [Link]

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